3-Methoxypicolinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEETZOYEGNNBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462546 | |
| Record name | 2-CYANO-3-METHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24059-89-0 | |
| Record name | 2-CYANO-3-METHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Initial Synthesis of 3-Methoxypicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the initial preparation of 3-Methoxypicolinonitrile, a key building block in the development of various pharmaceutical and agrochemical compounds. This document details two robust synthetic pathways, including step-by-step experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable precursor for the synthesis of more complex molecules with potential biological activity. This guide outlines two principal, reliable methods for its synthesis: the methylation of 3-hydroxypicolinonitrile and the cyanation of 2-chloro-3-methoxypyridine.
Synthetic Route 1: Methylation of 3-Hydroxypicolinonitrile
This route involves the initial synthesis of 3-hydroxypicolinonitrile followed by O-methylation of the hydroxyl group.
Step 1: Synthesis of 3-Hydroxypicolinonitrile
A common method for the synthesis of 3-hydroxypicolinonitrile is through the reaction of 2-aminomethylfuran with an oxidizing agent in an acidic medium, which leads to a ring transformation.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a solution of water and hydrochloric acid is prepared.
-
Reagent Addition: 2-Aminomethylfuran and chlorine are added simultaneously to the acidic solution. The pH is maintained at a constant value between -1 and 5, preferably between -0.5 and 1, by the controlled addition of an aqueous hydroxide solution, such as sodium hydroxide.[1]
-
Reaction and Work-up: The reaction mixture is typically stirred at room temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, the mixture is cooled, and the resulting solid is collected by filtration. The crude product can be purified by recrystallization.
Step 2: O-Methylation of 3-Hydroxypicolinonitrile
The hydroxyl group of 3-hydroxypicolinonitrile is then methylated to yield the final product. A standard method for this transformation is the use of a methylating agent in the presence of a base.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-hydroxypicolinonitrile in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), a base is added. Anhydrous potassium carbonate is a commonly used base for this reaction.
-
Reagent Addition: A methylating agent, such as methyl iodide, is added to the mixture.
-
Reaction and Work-up: The reaction mixture is stirred at an elevated temperature (e.g., 60 °C) for several hours.[2] The progress of the reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, poured into water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Quantitative Data for Route 1 (Illustrative):
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |
| Synthesis of 3-Hydroxypicolinonitrile | 2-Aminomethylfuran, Chlorine | Hydrochloric acid, Sodium hydroxide | Water | Room Temp. | 2-4 h | 70-80% |
| O-Methylation of 3-Hydroxypicolinonitrile | 3-Hydroxypicolinonitrile, Methyl iodide | Potassium carbonate | DMF | 60 °C | 4 h | ~90% |
Synthetic Route 2: Cyanation of 2-Chloro-3-methoxypyridine
This alternative pathway involves the synthesis of a 2-chloro-3-methoxypyridine intermediate, followed by a palladium-catalyzed cyanation reaction.
Step 1: Synthesis of 2-Chloro-3-hydroxypyridine
The precursor for this route is 2-chloro-3-hydroxypyridine, which can be synthesized from 3-hydroxypyridine.
Experimental Protocol:
-
Reaction Setup: 3-Hydroxypyridine is reacted with sodium hypochlorite in an aqueous medium.[1]
-
pH Control: The reaction is carried out at a pH value of 11-13.[1]
-
Work-up: Upon completion of the reaction, the product is isolated by filtration and can be purified by recrystallization. A yield of approximately 85% can be achieved with this method.[1]
Step 2: Synthesis of 2-Chloro-3-methoxypyridine
The hydroxyl group of 2-chloro-3-hydroxypyridine is then methylated.
Experimental Protocol:
-
Reaction Setup: 2-Chloro-3-hydroxypyridine (1 equivalent) is dissolved in N,N-dimethylformamide (DMF).
-
Reagent Addition: Potassium carbonate (2 equivalents) and iodomethane (1.05 equivalents) are added to the solution.[2]
-
Reaction and Work-up: The reaction mixture is stirred at 60 °C for 4 hours.[2] After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic phases are dried and concentrated. The crude product is purified by silica gel column chromatography to give 2-chloro-3-methoxypyridine with a yield of around 90%.[2]
Step 3: Palladium-Catalyzed Cyanation of 2-Chloro-3-methoxypyridine
The final step is the conversion of the chloro group to a nitrile group using a palladium-catalyzed cross-coupling reaction.
Experimental Protocol:
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), a reaction vessel is charged with 2-chloro-3-methoxypyridine, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., XPhos), and a cyanide source. A non-toxic and stable cyanide source such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is often preferred for safety and practicality.[3]
-
Solvent and Base: A suitable solvent system, often a mixture of a non-polar organic solvent like dioxane and water, is used. A weak base, such as potassium acetate (KOAc), is added to the reaction mixture.[3]
-
Reaction and Work-up: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until the starting material is consumed (monitored by GC or LC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent and water. The organic layer is separated, washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude this compound is then purified by flash column chromatography.
Quantitative Data for Route 2:
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |
| Synthesis of 2-Chloro-3-hydroxypyridine | 3-Hydroxypyridine | Sodium hypochlorite | Water | Room Temp. | 2-4 h | ~85% |
| Synthesis of 2-Chloro-3-methoxypyridine | 2-Chloro-3-hydroxypyridine, Iodomethane | Potassium carbonate | DMF | 60 °C | 4 h | ~90% |
| Palladium-Catalyzed Cyanation | 2-Chloro-3-methoxypyridine | Pd(OAc)₂, XPhos, K₄[Fe(CN)₆], KOAc | Dioxane/Water | 100-120 °C | 1-12 h | 70-90% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations described in this guide.
Caption: Synthetic pathway for this compound via methylation.
Caption: Synthetic pathway for this compound via cyanation.
Conclusion
This technical guide has detailed two effective and reproducible synthetic routes for the preparation of this compound. Both pathways utilize readily available starting materials and reagents, and the provided experimental protocols are based on established and reliable chemical transformations. The choice between the two routes may depend on factors such as the availability of specific starting materials, desired scale of the reaction, and safety considerations regarding the use of certain reagents. The quantitative data and visual diagrams presented herein are intended to provide researchers and drug development professionals with a comprehensive resource for the synthesis of this important chemical intermediate.
References
3-Methoxypicolinonitrile: A Technical Guide to its Synthesis and Role in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypicolinonitrile, also known as 3-methoxy-2-cyanopyridine, is a heterocyclic organic compound with the chemical formula C₇H₆N₂O. Its structure, featuring a pyridine ring substituted with a methoxy and a nitrile group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The pyridine moiety is a common scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and modulate the physicochemical properties of drug candidates.[2] This technical guide provides an in-depth overview of the first reported synthesis of this compound, its characterization, and its applications as a key building block in drug discovery.
Discovery and First Reported Synthesis
The synthesis involves the condensation of an α,β-unsaturated aldehyde or ketone with propanedinitrile (malononitrile) in a methanol-sodium methoxide system. This approach provides a straightforward and efficient route to substituted 2-methoxypyridine-3-carbonitriles from readily available starting materials.[3]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 24059-89-0 | [1] |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | |
| Appearance | Not explicitly stated, likely a solid | |
| Melting Point | Not explicitly stated for the unsubstituted compound |
Experimental Protocols
The following experimental protocol is adapted from the general procedure described by Victory et al. (1993) for the synthesis of 2-methoxypyridine-3-carbonitriles.[3]
General Synthesis of 2-Methoxypyridine-3-carbonitriles
Materials:
-
Propanedinitrile (Malononitrile)
-
Methanol (MeOH)
-
Sodium metal (Na)
-
α,β-Unsaturated aldehyde or ketone (e.g., acrolein for the synthesis of this compound)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of sodium methoxide is freshly prepared by dissolving sodium metal in methanol at 5°C.
-
Propanedinitrile, dissolved in methanol, is added to the sodium methoxide solution.
-
The mixture is stirred for 5 minutes.
-
The corresponding α,β-unsaturated aldehyde or ketone (0.1 mol) dissolved in methanol is added dropwise over 2 hours.
-
The reaction mixture is then refluxed for 90 minutes.
-
The solvent is removed under reduced pressure (in vacuo).
-
The resulting oil is dissolved in water and extracted with dichloromethane.
-
The combined organic layers are dried over magnesium sulfate.
-
The solvent is evaporated to yield the crude product.
-
The desired 2-methoxypyridine-3-carbonitrile is purified by preparative column chromatography.
Proposed Reaction Mechanism
The formation of the 2-methoxypyridine-3-carbonitrile ring system is proposed to proceed through a series of reactions initiated by the Michael addition of the propanedinitrile anion to the α,β-unsaturated carbonyl compound. This is followed by cyclization, elimination of water, and subsequent aromatization to yield the final product.
Data Presentation
The following table summarizes the yields of various substituted 2-methoxypyridine-3-carbonitriles as reported by Victory et al. (1993).[3]
| Starting Carbonyl Compound (R₁ and R₂ substituents) | Product (5) | Yield (%) |
| 4a (R₁=H, R₂=H) | 5a (R₁=H, R₂=H) | 35 |
| 4b (R₁=Me, R₂=H) | 5b (R₁=Me, R₂=H) | 45 |
| 4c (R₁=Et, R₂=H) | 5c (R₁=Et, R₂=H) | 40 |
| 4d (R₁=Ph, R₂=H) | 5d (R₁=Ph, R₂=H) | 50 |
| 4e (R₁=p-MeO-C₆H₄, R₂=H) | 5e (R₁=p-MeO-C₆H₄, R₂=H) | 45 |
| 4f (R₁=Me, R₂=Me) | 5f (R₁=Me, R₂=Me) | 30 |
| 4g (R₁=Ph, R₂=Me) | 5g (R₁=Ph, R₂=Me) | 35 |
| 4h (R₁=-(CH₂)₄-) | 5h (R₁=-(CH₂)₄-) | 40 |
Note: Product 5a corresponds to this compound.
Role in Drug Discovery and Development
This compound is classified as a medical and pharmaceutical intermediate, indicating its role as a starting material or key building block in the synthesis of active pharmaceutical ingredients (APIs).[1] While specific drug candidates directly synthesized from this compound are not detailed in the provided search results, the broader class of pyridine derivatives is of significant interest in medicinal chemistry.
The pyridine ring is a privileged scaffold, appearing in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions with biological targets. The methoxy and nitrile substituents on the this compound ring offer multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) during the drug discovery process. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of functionalized molecules.
Conceptual Workflow in Drug Discovery
The following diagram illustrates the role of a chemical intermediate like this compound in a typical drug discovery pipeline.
References
In-Depth Technical Guide: 3-Methoxypicolinonitrile
CAS Number: 24059-89-0
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
3-Methoxypicolinonitrile, a substituted pyridine derivative, is a chemical compound of interest in medicinal chemistry and organic synthesis. Its structural features, combining a pyridine ring, a nitrile group, and a methoxy group, make it a versatile building block for the synthesis of more complex molecules with potential biological activities. The pyridine scaffold is a common motif in many pharmaceuticals, valued for its ability to engage in hydrogen bonding and modulate the physicochemical properties of a molecule. The electron-withdrawing nature of the nitrile group and the electronic influence of the methoxy group at the 3-position further contribute to its unique reactivity and potential as a pharmacophore. This technical guide provides a detailed overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and synthesis. The following table summarizes its key physical and chemical characteristics.
| Property | Value | Reference |
| CAS Number | 24059-89-0 | |
| Molecular Formula | C₇H₆N₂O | [1][2] |
| Molecular Weight | 134.14 g/mol | [1] |
| IUPAC Name | 3-methoxypyridine-2-carbonitrile | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
Synthesis and Experimental Protocols
A potential synthetic strategy could involve a multi-component reaction, a powerful tool for the efficient construction of complex molecules. For instance, a variation of the Hantzsch pyridine synthesis or other condensation reactions could be employed.
Hypothetical Synthesis Workflow:
General Experimental Protocol for Substituted Pyridine Synthesis (Illustrative Example):
-
Reaction Setup: A round-bottom flask is charged with a suitable solvent (e.g., ethanol, acetic acid).
-
Reagents: The starting materials, such as a β-dicarbonyl compound, an aldehyde, and an ammonia source (e.g., ammonium acetate), are added to the flask.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired substituted pyridine.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups: the pyridine ring, the nitrile group, and the methoxy group.
-
Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which can undergo nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. The nitrogen atom in the ring also imparts basic properties and can be protonated or alkylated.
-
Nitrile Group: The nitrile group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The 2-cyanopyridine moiety is known to be more reactive than its phenyl counterpart and can react with nucleophiles like thiols to form a thiazoline ring.[1]
-
Methoxy Group: The methoxy group is an electron-donating group that can influence the electron density of the pyridine ring, thereby affecting its reactivity in substitution reactions.
Logical Relationship of Reactivity:
Biological Activity and Drug Development Applications
While specific biological activity data for this compound is limited in publicly available literature, the picolinonitrile scaffold is a known pharmacophore in various drug discovery programs. Substituted pyridines are integral to a wide range of pharmaceuticals due to their ability to interact with biological targets.
The nitrile group can act as a hydrogen bond acceptor or be a precursor to other functional groups that are important for binding to enzymes or receptors. The methoxy group can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.
Given the structural similarities to other biologically active pyridine derivatives, this compound could be investigated for a range of therapeutic areas, including but not limited to:
-
Enzyme Inhibition: The nitrile and pyridine moieties could potentially interact with the active sites of various enzymes.
-
Receptor Modulation: The overall structure may allow for binding to specific receptors in the central nervous system or other tissues.
-
Antimicrobial or Anticancer Activity: Many nitrogen-containing heterocycles exhibit such properties.
General Workflow for Biological Activity Screening:
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting.
Hazard Summary:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Recommended Safety Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a versatile chemical intermediate with potential applications in organic synthesis and drug discovery. Its unique combination of a pyridine ring, a nitrile group, and a methoxy group provides a foundation for the development of novel compounds with diverse biological activities. While specific data on its physicochemical properties and biological functions are not extensively documented, the known reactivity of its constituent functional groups suggests a wide range of possible chemical transformations and pharmacological applications. Further research into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully explore its potential in the development of new therapeutics and other advanced materials. Researchers and drug development professionals are encouraged to consider this compound as a valuable building block in their synthetic and screening endeavors.
References
Spectroscopic and Spectrometric Analysis of 3-Methoxypicolinonitrile: A Technical Overview
Disclaimer: Publicly available, experimentally verified spectral data for 3-methoxypicolinonitrile is limited. The data presented herein is a combination of theoretical prediction based on established principles of spectroscopy and comparison with structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development as a reference for the anticipated spectral characteristics and the methodologies for their acquisition.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Spectroscopic and spectrometric techniques are fundamental to the structural elucidation and purity assessment of such novel compounds. This document provides a detailed guide to the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside generalized experimental protocols for data acquisition.
Predicted Spectral Data
The following tables summarize the expected quantitative spectral data for this compound. These predictions are derived from the analysis of its functional groups (methoxy, nitrile, pyridine ring) and comparison with similar molecules.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Doublet of Doublets (dd) | 1H | H6 |
| ~7.6 | Doublet of Doublets (dd) | 1H | H4 |
| ~7.1 | Doublet of Doublets (dd) | 1H | H5 |
| ~4.0 | Singlet (s) | 3H | -OCH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C3 (-OCH₃) |
| ~150 | C6 |
| ~140 | C2 (-CN) |
| ~125 | C4 |
| ~118 | C5 |
| ~115 | -C≡N |
| ~56 | -OCH₃ |
Solvent: CDCl₃
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Medium-Strong | C≡N stretch |
| ~1600, ~1470 | Medium | C=C and C=N ring stretching |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1030 | Strong | Symmetric C-O-C stretch (aryl ether) |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2950, ~2850 | Weak | Aliphatic C-H stretch (-OCH₃) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 134.05 | [M]⁺ (Molecular Ion) |
| 119.03 | [M - CH₃]⁺ |
| 105.04 | [M - CHO]⁺ |
| 91.04 | [M - CH₃ - CO]⁺ or [M - C₂H₃O]⁺ |
Molecular Formula: C₇H₆N₂O, Exact Mass: 134.0480
Experimental Protocols
The following are generalized protocols for acquiring spectral data for a small organic molecule like this compound. Instrument-specific parameters may require optimization.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution is then filtered into a clean 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[1]
-
¹H NMR Acquisition: A standard proton NMR experiment is performed on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a clear spectrum, 8 to 16 scans are typically averaged.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary. A relaxation delay of 2-5 seconds is commonly used.
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of the compound can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. For a liquid, a thin film can be prepared between two salt (NaCl or KBr) plates.[2]
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
3.3 Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). Electron Impact (EI) is a common ionization technique for small, volatile molecules, which involves bombarding the sample with a high-energy electron beam.[3][4] Electrospray Ionization (ESI) is another common method, particularly for samples introduced via LC.[4]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[3][4]
-
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.[4]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a new chemical entity.
Caption: General workflow from synthesis to structural validation.
References
An In-depth Technical Guide to the Solubility and Stability of 3-Methoxypicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the solubility and stability of 3-Methoxypicolinonitrile is not extensively available in public literature. This guide provides a predictive analysis based on its chemical structure and data from analogous compounds. It further details the standardized experimental protocols required to determine these properties empirically.
Introduction
This compound is a substituted pyridine derivative featuring a methoxy group at the 3-position and a nitrile group at the 2-position. As with any novel chemical entity in drug discovery and development, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are critical parameters that influence bioavailability, formulation development, storage conditions, and shelf-life. This document serves as a technical guide to the predicted solubility and stability profile of this compound and provides detailed methodologies for their experimental determination.
Predicted Physicochemical Properties and Solubility Profile
The solubility of a compound is governed by its molecular structure, polarity, and ability to interact with a solvent. The structure of this compound contains several functional groups that dictate its overall properties.
-
Pyridine Ring: A heteroaromatic amine, the nitrogen atom can act as a hydrogen bond acceptor and increases polarity compared to a benzene ring.
-
Nitrile Group (-C≡N): This group is highly polar and can act as a hydrogen bond acceptor, generally imparting good solubility in polar solvents.[1]
-
Methoxy Group (-OCH₃): This is a polar functional group that can also accept hydrogen bonds, further enhancing solubility in polar organic solvents.[1]
Collectively, these features render this compound a polar molecule. Its solubility profile can be predicted by comparing it to structurally similar compounds like 3-methoxypyridine, which is highly soluble in water and polar organic solvents.[2] The addition of the polar nitrile group is expected to maintain or enhance this solubility in polar media.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Profile | Rationale |
|---|---|---|
| Molecular Formula | C₇H₆N₂O | Based on structure |
| Molecular Weight | 134.14 g/mol | Based on structure |
| Appearance | Likely a crystalline solid | Common for small organic molecules |
| Polarity | Polar | Contributions from pyridine N, methoxy O, and nitrile N |
| pKa | Weakly basic | Pyridine nitrogen (pKa of pyridine is ~5.2) |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Methoxy O, Nitrile N) | Influences solubility in protic solvents |
| Hydrogen Bond Donors | 0 | Influences solubility in protic solvents |
Table 2: Predicted Qualitative Solubility Profile of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the molecule's H-bond acceptors. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | Strong dipole-dipole interactions are favorable with the polar molecule. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | "Like dissolves like" principle; unfavorable interactions between a polar solute and non-polar solvent.[3][4] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3]
3.1 Materials and Equipment
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, pH 7.4 buffer, ethanol, DMSO)
-
Glass vials with screw caps
-
Analytical balance
-
Isothermal shaker bath
-
Centrifuge or filtration system (e.g., 0.22 µm syringe filters)
-
Calibrated analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS)
3.2 Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a precise, known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle. Subsequently, centrifuge the vials at high speed or filter the supernatant using a syringe filter to completely remove all undissolved solid particles.
-
Quantification: Carefully take an aliquot of the clear, saturated supernatant. Dilute it with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.
-
Analysis: Analyze the diluted sample using a validated HPLC or UPLC method to determine the precise concentration.
-
Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by multiplying the measured concentration by the dilution factor.
Caption: Workflow for experimental solubility determination.
Stability Profile and Forced Degradation
Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[5][6] These studies expose the drug substance to stress conditions more severe than accelerated stability testing.[7][8]
4.1 Predicted Degradation Pathways
-
Hydrolysis: The nitrile group is a primary site for hydrolysis. Under acidic or basic conditions, it can hydrolyze first to a picolinamide derivative and subsequently to 3-methoxypicolinic acid.
-
Oxidation: The pyridine ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.
-
Photolysis: Exposure to UV light may induce degradation, although specific pathways are difficult to predict without experimental data. Pyridine derivatives can be susceptible to attack by reactive species generated under UV exposure.[9]
Table 3: Recommended Conditions for Forced Degradation Studies (ICH Q1A) [7]
| Stress Condition | Typical Reagents and Conditions | Target Degradation |
|---|---|---|
| Acid Hydrolysis | 0.1 M to 1 M HCl; Room Temp or elevated (e.g., 60 °C) | 5-20% |
| Base Hydrolysis | 0.1 M to 1 M NaOH; Room Temp or elevated (e.g., 60 °C) | 5-20% |
| Oxidation | 3% to 30% H₂O₂; Room Temp | 5-20% |
| Thermal Stress | Dry Heat (e.g., 80 °C) | 5-20% |
| Photostability | ICH Q1B compliant light exposure (UV/Vis) | Compare to dark control |
Experimental Protocol for Forced Degradation Study
5.1 Materials and Equipment
-
This compound
-
Reagents: HCl, NaOH, H₂O₂
-
pH meter, heating blocks/ovens, photostability chamber
-
Volumetric flasks and pipettes
-
HPLC or UPLC system with a photodiode array (PDA) detector and/or mass spectrometer (MS)
5.2 Procedure
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of acid (e.g., 0.2 M HCl) or base (e.g., 0.2 M NaOH) to achieve a final stress condition of 0.1 M. Store samples at room temperature and an elevated temperature (e.g., 60 °C).
-
Oxidation: Mix the stock solution with a solution of H₂O₂ (e.g., 3-6%). Store at room temperature.
-
Thermal: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample must be stored under the same conditions but protected from light.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Sample Quenching: Neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all samples (stressed, control, and time zero) using a stability-indicating HPLC method. The use of a PDA detector is crucial for assessing peak purity and identifying the emergence of new peaks (degradants). LC-MS can be used to obtain mass information for the identification of degradants.
-
Data Evaluation: Calculate the percentage of degradation for the parent compound. Assess mass balance to ensure all major degradants are detected.
Caption: Forced Degradation Experimental Workflow.
Caption: Key Factors Influencing Compound Stability.
Conclusion
While empirical data for this compound is pending, a structural analysis strongly suggests it is a polar compound with good solubility in polar organic solvents and moderate-to-high aqueous solubility. Its primary stability liabilities are likely hydrolysis of the nitrile group and potential oxidation of the pyridine ring. The detailed experimental protocols provided in this guide offer a robust framework for researchers to definitively characterize the solubility and stability of this molecule, generating the critical data needed to advance its development.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. youtube.com [youtube.com]
- 4. Solvent Miscibility Table [sigmaaldrich.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biopharminternational.com [biopharminternational.com]
- 9. AGU Fall Meeting 2020 [agu.confex.com]
An In-depth Technical Guide on the Toxicological and Safety Data of 3-Methoxypicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct toxicological data is publicly available for 3-Methoxypicolinonitrile. The following information is compiled from data on structurally similar compounds, including 3-methoxypropionitrile, 3-methylpicolinonitrile, and 3-methoxypyridine, to provide a potential toxicological profile. All data presented for these surrogate molecules should be interpreted with caution and used for informational purposes only. Confirmatory testing on this compound is essential for a definitive safety assessment.
Executive Summary
This technical guide provides a comprehensive overview of the available toxicological and safety data relevant to this compound. Due to the scarcity of data for this specific compound, this guide leverages information from structurally related molecules to infer potential hazards. The document covers acute toxicity, irritation potential, and genotoxicity, presenting quantitative data in structured tables. Detailed experimental protocols for key toxicological assays are provided, adhering to internationally recognized guidelines. Additionally, this guide includes visualizations of a potential biochemical pathway for nitrile-containing compounds and a standard workflow for toxicological safety assessment. This information is intended to support researchers, scientists, and drug development professionals in understanding the potential toxicological profile of this compound and in designing appropriate safety evaluation studies.
Toxicological Data
The toxicological data presented below is for compounds structurally similar to this compound and is intended to provide an estimate of its potential toxicity.
Table 1: Acute Toxicity Data for Structurally Similar Compounds
| Compound | Test Species | Route | LD50/LC50 | GHS Category |
| 3-Methoxypropionitrile | Rat | Oral | 4390 mg/kg | Category 5 |
| 3-Methylpyridine | Rat | Oral | 400 mg/kg | Category 3 |
| 3-Methylpyridine | Rabbit | Dermal | 200 - 1000 mg/kg | Category 3 |
| 3-Methylpyridine | Rat | Inhalation | 5.03 mg/L (4h) | Category 4 |
Table 2: Irritation Data for Structurally Similar Compounds
| Compound | Test Species | Endpoint | Result | GHS Category |
| 3-Methoxypropionitrile | Not specified | Eye Irritation | Causes serious eye irritation | Category 2A |
| 3-Methylpyridine | Rabbit | Skin Corrosion/Irritation | Causes severe skin burns and eye damage | Category 1C |
| 3-Methylpyridine | Rabbit | Serious Eye Damage/Irritation | Causes serious eye damage | Category 1 |
| 3-Methoxypyridine | Not specified | Skin Irritation | Causes skin irritation | Category 2 |
| 3-Methoxypyridine | Not specified | Eye Irritation | Causes serious eye irritation | Category 2A |
Table 3: Genotoxicity Data for Nitrile Compounds
| Assay | Test System | Result |
| Ames Test | Salmonella typhimurium | Generally negative for various nitrile compounds.[1] |
| In Vitro Micronucleus Test | Mammalian Cells | Some nitrile compounds have shown positive results in vitro, which were not confirmed in vivo.[2] |
| In Vitro Chromosome Aberration | Mammalian Cells | Some nitrile compounds have shown positive results.[2] |
Experimental Protocols
Detailed methodologies for key toxicological experiments are outlined below, based on OECD (Organisation for Economic Co-operation and Development) guidelines.
3.1. Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
-
Principle: This method determines the acute oral toxicity of a substance by administering it to a group of animals in a stepwise procedure using a minimum number of animals. The outcome is the classification of the substance into a GHS category based on the observed mortality.[3][4][5][6]
-
Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are preferred. Animals are acclimatized for at least five days before the study.
-
Procedure:
-
A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
The test substance is administered orally by gavage to a group of three animals.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
The outcome of the first step determines the next step:
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
-
-
Endpoint: The test allows for the classification of the substance into one of the GHS acute toxicity categories.
3.2. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)
-
Principle: This in vitro method uses a reconstructed human epidermis model to assess the potential of a substance to cause skin irritation. Cell viability is measured after exposure to the test substance.
-
Test System: A three-dimensional human epidermis model with a functional stratum corneum.
-
Procedure:
-
The test substance is applied topically to the surface of the skin model.
-
After a defined exposure period, the substance is removed by rinsing.
-
The tissue is incubated for a post-exposure period.
-
Cell viability is determined using a colorimetric assay (e.g., MTT assay), which measures mitochondrial activity.
-
-
Endpoint: A substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.
3.3. In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)
-
Principle: This in vitro test uses a reconstructed human cornea-like epithelium model to identify chemicals that may cause serious eye damage or irritation.
-
Test System: A three-dimensional human corneal epithelium model.
-
Procedure:
-
The test substance is applied to the surface of the corneal model.
-
Following a specific exposure time, the substance is rinsed off.
-
The viability of the corneal cells is measured using a quantitative method like the MTT assay.
-
-
Endpoint: The substance is classified based on the reduction in tissue viability compared to a negative control.
3.4. In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)
-
Principle: This genotoxicity test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.[7][8][9]
-
Test System: Suitable mammalian cell lines (e.g., TK6, CHO) or primary human lymphocytes.
-
Procedure:
-
Cell cultures are exposed to the test substance with and without metabolic activation (e.g., S9 fraction).
-
Cells are allowed to undergo mitosis. Cytokinesis is often blocked (e.g., using cytochalasin B) to allow for the identification of cells that have completed one division.
-
Cells are harvested, stained, and analyzed for the presence of micronuclei.
-
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for genotoxic activity.
Mandatory Visualizations
Caption: A logical workflow for the toxicological safety assessment of a chemical substance.
Caption: A potential mechanism of action for nitrile compounds as covalent inhibitors.
References
- 1. Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
The Methoxy Group's Directing Hand: An In-depth Technical Guide to Picolinonitrile Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal role of the methoxy group (-OCH₃) in modulating the chemical reactivity of the picolinonitrile scaffold. A comprehensive understanding of the electronic and steric influences exerted by this substituent is critical for the rational design of synthetic routes and the development of novel pharmaceutical agents. This document provides a detailed analysis of these effects, supported by quantitative data, experimental protocols, and mechanistic diagrams to guide researchers in this field.
Core Principles: Electronic and Steric Effects of the Methoxy Group
The reactivity of the picolinonitrile ring system is fundamentally governed by the interplay of the electron-withdrawing nature of the pyridine nitrogen and the cyano group, and the electronic and steric contributions of the methoxy substituent.
Electronic Influence: A Duality of Effects
The methoxy group exhibits a dual electronic nature, influencing the electron density of the aromatic ring through two opposing mechanisms:
-
Mesomeric (Resonance) Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the pyridine ring's π-system. This electron-donating resonance effect increases the electron density at the ortho and para positions relative to the methoxy group. This effect is particularly significant and can enhance the ring's nucleophilicity at these positions.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond.[1] This electron-withdrawing inductive effect deactivates the ring towards electrophilic attack and influences the acidity of ring protons.
The net electronic effect of the methoxy group is position-dependent. On a benzene ring, a methoxy substituent at the para position is classified as an electron-donating group, while at the meta position, it acts as an electron-withdrawing group according to the Hammett equation.[2] This principle can be extended to the pyridine ring, where the position of the methoxy group relative to both the ring nitrogen and the cyano group will dictate the overall electronic landscape of the molecule.
A logical representation of these competing effects is shown below:
Steric Hindrance
The physical size of the methoxy group can influence the approach of reagents to adjacent reaction sites.[3] This steric hindrance is most pronounced when the methoxy group is positioned ortho to a reactive center, potentially slowing down or inhibiting reactions that require the formation of a bulky transition state.
Reactivity at the Pyridine Ring: Nucleophilic Aromatic Substitution (SNAr)
The picolinonitrile ring is inherently electron-deficient due to the inductive and mesomeric effects of the ring nitrogen and the cyano group, making it susceptible to nucleophilic aromatic substitution (SNAr). The presence of a methoxy group can further modulate this reactivity.
The general mechanism for SNAr on a pyridine ring involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex is key to the reaction's feasibility.
The position of the methoxy group has a profound impact on the regioselectivity and rate of SNAr reactions:
-
Methoxy Group as a Leaving Group: While not a typical leaving group, in some activated systems, the methoxy group itself can be displaced by a strong nucleophile.
-
Methoxy Group as a Directing Group: The electron-donating resonance effect of the methoxy group can activate the ortho and para positions towards nucleophilic attack, especially if these positions are also activated by the ring nitrogen and the cyano group. Conversely, the inductive effect can influence the overall rate.
Reactivity at the Nitrile Group
The cyano group of picolinonitrile is a versatile functional handle that can undergo a variety of transformations, including hydrolysis and reduction. The electronic effects of the methoxy substituent on the pyridine ring can influence the reactivity of the nitrile group.
Hydrolysis of the Nitrile Group
The hydrolysis of nitriles to carboxamides and subsequently to carboxylic acids can be performed under acidic or basic conditions. The rate of this reaction is sensitive to the electronic environment of the nitrile group. A study on the hydrolysis of isomeric cyanopyridines (without a methoxy substituent) in high-temperature water revealed that the activation energies are dependent on the position of the cyano group.[5]
| Compound | Activation Energy (Ea) for Nitrile Hydrolysis (kJ mol⁻¹)[5] | Activation Energy (Ea) for Amide Hydrolysis (kJ mol⁻¹)[5] |
| 2-Cyanopyridine | 83.7 | 70.5 |
| 3-Cyanopyridine | 74.3 | 80.1 |
| 4-Cyanopyridine | 40.3 | 32.7 |
The data in Table 1 indicates that the 4-cyanopyridine exhibits the lowest activation energy for hydrolysis, suggesting that the electronic stabilization provided by the para-position to the nitrogen facilitates the reaction. An electron-donating methoxy group, particularly at positions that can donate electron density to the nitrile group through resonance, would be expected to decrease the electrophilicity of the nitrile carbon and thus slow down the rate of hydrolysis. Conversely, a methoxy group at a position where its electron-withdrawing inductive effect dominates would be expected to accelerate hydrolysis.
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).[6][7] This reaction is generally less sensitive to the electronic effects of ring substituents compared to hydrolysis. However, the overall yield and reaction conditions may be influenced by the solubility and stability of the specific methoxy-picolinonitrile isomer.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates and scales.
General Workflow for a Chemical Synthesis Experiment
Protocol for Nucleophilic Aromatic Substitution: Amination of a Methoxy-Picolinonitrile Derivative
Objective: To replace a suitable leaving group (e.g., a halogen) on the picolinonitrile ring with an amino group, where the methoxy group acts as a directing or activating/deactivating substituent.
Materials:
-
Methoxy-halopicolinonitrile (1.0 eq)
-
Amine (e.g., piperidine, morpholine) (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Reaction vessel, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the methoxy-halopicolinonitrile, the base, and the anhydrous solvent.
-
Stir the mixture at room temperature for 10-15 minutes to ensure good dispersion.
-
Add the amine to the reaction mixture.
-
Heat the reaction to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific isomer.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol for Basic Hydrolysis of a Methoxy-Picolinonitrile to the Carboxamide
Objective: To selectively hydrolyze the nitrile group to a primary amide.
Materials:
-
Methoxy-picolinonitrile (1.0 eq)
-
Aqueous sodium hydroxide (e.g., 2 M NaOH)
-
Co-solvent (e.g., ethanol, isopropanol)
-
Reaction vessel, magnetic stirrer, and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the methoxy-picolinonitrile in the co-solvent.
-
Add the aqueous sodium hydroxide solution to the flask.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC. The amide product is typically more polar than the starting nitrile.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, neutralize the solution with dilute HCl and extract the product with an appropriate organic solvent.
-
Dry the organic extracts and concentrate to yield the crude amide.
-
Purify the product by recrystallization or column chromatography.
Protocol for Reduction of a Methoxy-Picolinonitrile to the Corresponding Amine
Objective: To reduce the nitrile functionality to a primary amine.
Materials:
-
Lithium aluminum hydride (LiAlH₄) (typically 1.5 - 2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Methoxy-picolinonitrile (1.0 eq)
-
Three-necked flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup
-
Saturated aqueous sodium sulfate solution
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strict inert atmosphere.
-
To a three-necked flask, add LiAlH₄ and anhydrous THF to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the methoxy-picolinonitrile in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture back to 0 °C.
-
Quenching: Cautiously and slowly add saturated aqueous sodium sulfate solution dropwise to decompose the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas.
-
Once the quenching is complete and the evolution of gas has ceased, filter the resulting salts and wash them thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product by distillation or column chromatography.
Conclusion
The methoxy group is a powerful and versatile substituent for modulating the reactivity of the picolinonitrile core. Its dual electronic nature—a combination of a strong electron-donating resonance effect and a moderate electron-withdrawing inductive effect—coupled with its steric presence, allows for fine-tuning of the reactivity at both the pyridine ring and the nitrile functionality. A thorough understanding of these principles, guided by quantitative data and robust experimental protocols as outlined in this guide, is essential for researchers aiming to leverage the synthetic potential of methoxy-substituted picolinonitriles in the development of new chemical entities. Further systematic studies directly comparing the reactivity of all positional isomers would be highly valuable to the scientific community.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Methoxy group - Wikipedia [en.wikipedia.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
Methodological & Application
Application Notes and Protocols: 3-Methoxypicolinonitrile as a Precursor in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypicolinonitrile is a versatile pyridine-based building block with significant potential in the synthesis of novel agrochemicals. Its activated nitrile group and the electronic properties conferred by the methoxy and pyridine moieties make it a valuable precursor for the development of fungicides and insecticides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of picolinamide-based fungicides, a class of agrochemicals known for their efficacy against a range of plant pathogens.
The protocols outlined below describe a two-step synthetic pathway from this compound to a target N-substituted 3-methoxypicolinamide. This route involves the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by amidation with a selected amine.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of a target N-aryl-3-methoxypicolinamide from this compound, based on analogous reactions reported in the scientific literature.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Purity (%) |
| 1 | Nitrile Hydrolysis | This compound | 3-Methoxypicolinic acid | NaOH, H₂O | Water | 6-12 | 100 (Reflux) | 85-95 | >95 |
| 2 | Amidation | 3-Methoxypicolinic acid | N-(4-chlorophenyl)-3-methoxypicolinamide | 4-Chloroaniline, SOCl₂, or EDC/HOBt | Dichloromethane or DMF | 2-6 | 0 to RT | 70-90 | >98 |
Yields and purity are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Step 1: Synthesis of 3-Methoxypicolinic Acid from this compound (Nitrile Hydrolysis)
This protocol describes the basic hydrolysis of the nitrile group of this compound to form the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) pellets
-
Distilled water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 13.4 g (0.1 mol) of this compound in 100 mL of a 10% (w/v) aqueous sodium hydroxide solution.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux (approximately 100°C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath.
-
A white precipitate of 3-methoxypicolinic acid will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold distilled water (2 x 30 mL).
-
Dry the product in a vacuum oven at 60°C to a constant weight.
-
The expected yield is 13.0-14.5 g (85-95%).
Step 2: Synthesis of N-(4-chlorophenyl)-3-methoxypicolinamide from 3-Methoxypicolinic Acid (Amidation)
This protocol details the coupling of 3-methoxypicolinic acid with an aniline derivative to form the final picolinamide fungicide. Two common methods are provided.
Method A: Thionyl Chloride Route
Materials:
-
3-Methoxypicolinic acid
-
Thionyl chloride (SOCl₂)
-
4-Chloroaniline
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Suspend 7.65 g (0.05 mol) of 3-methoxypicolinic acid in 100 mL of anhydrous dichloromethane in a 250 mL round-bottom flask.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add 5.4 mL (0.075 mol) of thionyl chloride dropwise to the suspension.
-
Stir the mixture at room temperature for 2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting acid chloride in 100 mL of fresh anhydrous dichloromethane.
-
In a separate flask, dissolve 6.38 g (0.05 mol) of 4-chloroaniline and 7.0 mL (0.05 mol) of triethylamine in 50 mL of anhydrous dichloromethane.
-
Slowly add the acid chloride solution to the aniline solution at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
-
The expected yield is 9.2 - 11.8 g (70-90%).
Method B: EDC/HOBt Coupling
Materials:
-
3-Methoxypicolinic acid
-
4-Chloroaniline
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 7.65 g (0.05 mol) of 3-methoxypicolinic acid, 6.38 g (0.05 mol) of 4-chloroaniline, and 7.43 g (0.055 mol) of HOBt in 150 mL of anhydrous DMF in a 500 mL round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add 10.5 g (0.055 mol) of EDC in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once complete, pour the reaction mixture into 500 mL of ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent such as ethanol.
-
The expected yield is comparable to Method A.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway from this compound to a picolinamide fungicide.
Hypothetical Mode of Action: Inhibition of Fungal Respiration
Picolinamide fungicides often act by disrupting the mitochondrial respiratory chain in fungi, a critical pathway for energy production. A plausible mechanism involves the inhibition of Complex III (the cytochrome bc1 complex), which leads to a cascade of events culminating in fungal cell death.
Application Notes and Protocols for 3-Methoxypicolinonitrile in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 3-Methoxypicolinonitrile, a versatile building block in medicinal chemistry and organic synthesis. The following sections detail protocols for key chemical transformations of this compound, including Suzuki-Miyaura coupling, hydrolysis to picolinic acid, and reduction to the corresponding picolylamine.
Introduction
This compound (IUPAC Name: 3-methoxypyridine-2-carbonitrile) is a substituted pyridine derivative with the chemical formula C₇H₆N₂O. Its structure, featuring a methoxy group and a nitrile group on the pyridine ring, offers multiple reaction sites for synthetic modifications, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutical agents and agrochemicals. The pyridine scaffold is a common motif in many approved drugs, and the functional groups of this compound allow for diverse derivatization strategies.
Chemical Properties:
-
CAS Number: 24059-89-0
-
Molecular Formula: C₇H₆N₂O
-
Molecular Weight: 134.14 g/mol
-
Appearance: Typically a solid
-
Purity: Commercially available with purities often around 95%[1]
Key Synthetic Applications and Protocols
The reactivity of this compound can be harnessed in several key synthetic transformations. Below are detailed protocols for three common and useful reactions.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. For this compound, this reaction is typically performed at the 2-position (where the nitrile group is located, assuming a suitable precursor is used) or, more commonly, by utilizing a halogenated derivative of 3-methoxypyridine followed by cyanation. However, for the purpose of this protocol, we will assume a scenario where a bromo-substituted precursor, 2-bromo-3-methoxypyridine, is coupled, followed by a separate cyanation step to yield the desired substituted picolinonitrile. A more direct approach, if a suitable boronic acid derivative of this compound were available, would follow a similar protocol.
The following is a generalized protocol for the Suzuki-Miyaura coupling of a bromo-substituted pyridine, which is a common precursor to elaborating pyridine scaffolds. This protocol can be adapted for the synthesis of precursors to this compound derivatives.
Reaction Scheme:
Where Ar-Br is a bromo-substituted pyridine and R-B(OH)₂ is an arylboronic acid.
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.
Materials:
-
2-Bromo-3-methoxypyridine
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Degassed deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromo-3-methoxypyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: The reaction mixture is heated to 100 °C in a preheated oil bath and stirred vigorously for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure coupled product.
Data Presentation: Suzuki-Miyaura Coupling Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of various halopyridines, which can serve as a starting point for optimizing the reaction with derivatives of this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 90 |
This data is representative of Suzuki-Miyaura reactions with various bromopyridines and may require optimization for specific substrates.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Hydrolysis to 3-Methoxypicolinic Acid
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-methoxypicolinic acid. This transformation is valuable for introducing a carboxylic acid functionality, which can be further modified, for example, through amide bond formation. Basic hydrolysis is often preferred to avoid potential side reactions with the pyridine ring under strongly acidic conditions.
This protocol is based on general procedures for the hydrolysis of aromatic nitriles.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (optional, for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol, 1.0 equiv.) in a 10% aqueous solution of sodium hydroxide (5 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-24 hours. The progress of the reaction can be monitored by TLC by spotting a neutralized aliquot of the reaction mixture.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to a pH of approximately 3-4 with concentrated hydrochloric acid. This should be done in an ice bath as the neutralization is exothermic.
-
The product, 3-methoxypicolinic acid, may precipitate out of the solution upon acidification. If it does, collect the solid by vacuum filtration and wash with cold water.
-
If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Data Presentation: Hydrolysis Reaction Conditions
The following table provides a summary of typical conditions for the hydrolysis of picolinonitriles.
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Outcome |
| 1 | 10% aq. NaOH | Water | 100-110 | 8-24 | High yield of the corresponding carboxylic acid |
| 2 | conc. H₂SO₄ | Water | 120-150 | 6-12 | Good conversion to the carboxylic acid |
| 3 | 20% aq. KOH | Ethanol/Water | 80-90 | 12-36 | Effective hydrolysis under milder conditions |
Reaction conditions should be optimized for this compound.
Diagram: Hydrolysis Workflow
Caption: General experimental workflow for the hydrolysis of this compound.
Reduction to (3-Methoxypyridin-2-yl)methanamine
The nitrile group of this compound can be reduced to a primary amine, yielding (3-methoxypyridin-2-yl)methanamine. This transformation is crucial for introducing a versatile aminomethyl group, which is a common pharmacophore and a useful handle for further synthetic elaborations. Catalytic hydrogenation is a common and effective method for this reduction.
This protocol is based on general procedures for the catalytic hydrogenation of aromatic nitriles.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Methanol or Ethanol
-
Ammonia solution in methanol (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve this compound (1.0 mmol, 1.0 equiv.) in methanol (10 mL).
-
Carefully add 10% Palladium on carbon (10-20 mol% by weight) to the solution. Optionally, a solution of ammonia in methanol can be added to minimize the formation of secondary amine byproducts.
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 6-24 hours. The progress of the reaction can be monitored by the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel (often treated with a small amount of triethylamine to prevent product streaking).
Data Presentation: Reduction Reaction Conditions
The following table summarizes typical conditions for the reduction of picolinonitriles.
| Entry | Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Time (h) | Outcome |
| 1 | 10% Pd/C | Methanol | 50 | 25 | 12-24 | Good yield of the primary amine |
| 2 | Raney Nickel | Ethanolic Ammonia | 100 | 50 | 6-12 | High conversion, suppresses secondary amine formation |
| 3 | Rh/Al₂O₃ | Methanol | 80 | 40 | 8-16 | Effective for pyridine ring hydrogenation if not controlled |
Caution: Catalytic hydrogenation of pyridines can sometimes lead to the reduction of the pyridine ring itself at higher pressures and temperatures. Reaction conditions should be carefully controlled.
Diagram: Reduction Logical Relationship
Caption: Logical relationship of inputs and outputs in the catalytic reduction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. The protocols provided herein for Suzuki-Miyaura coupling, hydrolysis, and reduction serve as a foundation for researchers to explore the rich chemistry of this compound in the pursuit of novel molecules for drug discovery and materials science. As with any chemical reaction, the specific conditions may require optimization to achieve the desired outcome for a particular substrate and scale.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Methoxypicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions with 3-methoxypicolinonitrile. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel therapeutics, particularly in the development of kinase inhibitors and other targeted agents. The pyridine core, substituted with a methoxy and a cyano group, offers unique electronic properties and multiple points for diversification, making it a valuable scaffold in drug discovery programs.
The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds.[1][2] It involves the palladium-catalyzed reaction of an organoboron compound with an organohalide or triflate.[3][4] For a substrate like 2-halo-3-methoxypicolinonitrile, this reaction enables the introduction of a diverse range of aryl or heteroaryl groups at the 2-position, a key step in generating libraries of compounds for biological screening.
Data Presentation: Representative Reaction Conditions
The successful execution of a Suzuki-Miyaura coupling reaction is dependent on the careful selection of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions that can serve as a starting point for the coupling of a 2-halo-3-methoxypicolinonitrile with various boronic acids. The electronic nature of the specific coupling partners may necessitate optimization of these conditions.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system suitable for many standard couplings.[1] |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A commonly used and reliable catalyst for a broad range of substrates.[1] |
| Pd₂(dba)₃ (2-3) | XPhos (6-9) | K₃PO₄ (3) | 1,4-Dioxane | 80-110 | 12-24 | Good to Excellent | Effective for challenging couplings, including those with heteroaryl chlorides.[5] |
| PdCl₂(dppf) (1-5) | - | Cs₂CO₃ (2-3) | 1,4-Dioxane | 80-110 | 12-24 | Good to Excellent | Often used for heteroaryl couplings and can provide high yields.[2] |
Experimental Protocols
This section provides a detailed protocol for a representative Suzuki-Miyaura coupling reaction of 2-bromo-3-methoxypicolinonitrile with an arylboronic acid. This protocol should be considered a general guideline and may require optimization for different substrates.
Materials:
-
2-Bromo-3-methoxypicolinonitrile (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)[2]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[2]
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)[2]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[1]
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for aqueous workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add 2-bromo-3-methoxypicolinonitrile (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.[1][2]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. If using a Schlenk line, evacuate and backfill the flask with the inert gas three times.[2]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The solution should be stirred under a positive pressure of the inert gas.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1][2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Functionalization of the Pyridine Ring in 3-Methoxypicolinonitrile: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the pyridine ring of 3-methoxypicolinonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three distinct functional groups—a pyridine ring, a methoxy group, and a nitrile group—which offer multiple avenues for synthetic diversification. These protocols focus on the strategic introduction of new functionalities at the C4, C5, and C6 positions of the pyridine ring, primarily through a two-step sequence involving initial halogenation followed by palladium-catalyzed cross-coupling reactions.
Introduction to the Functionalization of this compound
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. The unique electronic properties of the pyridine ring in this compound, influenced by the electron-donating methoxy group and the electron-withdrawing nitrile group, present both opportunities and challenges for its selective functionalization. Direct C-H functionalization of the electron-deficient pyridine ring can be challenging. A more robust and widely applicable strategy involves the introduction of a halogen atom (bromine or chlorine) onto the pyridine ring, which then serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This approach allows for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds.
Strategic Approach: Halogenation and Cross-Coupling
A key strategy for the functionalization of this compound involves a two-step process. The first step is the regioselective halogenation of the pyridine ring to introduce a reactive handle. The second step utilizes this halo-substituted intermediate in various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents.
Caption: General workflow for the functionalization of this compound.
Section 1: Halogenation of the Pyridine Ring
The introduction of a bromine or chlorine atom at the C4, C5, or C6 position of this compound is the crucial first step for subsequent functionalization. The regioselectivity of halogenation is influenced by the electronic nature of the substituents and the reaction conditions.
Experimental Protocol: Bromination of this compound
This protocol is a general guideline for the bromination of activated pyridine rings and may require optimization for this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane, add concentrated sulfuric acid dropwise at 0 °C.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Neutralize the aqueous layer with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired brominated this compound.
Note: The regioselectivity of bromination should be determined by spectroscopic methods (e.g., 1H NMR, 13C NMR, and NOESY).
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Once halogenated, this compound derivatives can undergo a variety of powerful palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds.
Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and an organoboron compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Halo-3-methoxypicolinonitrile (e.g., 4-bromo-3-methoxypicolinonitrile)
-
Aryl or heteroaryl boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine halo-3-methoxypicolinonitrile (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.03-0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-90 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 | 8 | 80-95 |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 90 | 6 | 85-98 |
Table 1: Representative conditions for Suzuki-Miyaura coupling of halo-pyridines.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne.
Materials:
-
Halo-3-methoxypicolinonitrile
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a solution of halo-3-methoxypicolinonitrile (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 4 | 70-90 |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 50 | 2 | 75-95 |
Table 2: Typical conditions for Sonogashira coupling of halo-pyridines.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds between an aryl halide and an amine.[1][2]
Materials:
-
Halo-3-methoxypicolinonitrile
-
Primary or secondary amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.4 eq)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add the halo-3-methoxypicolinonitrile, the amine, and the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | 65-85 |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 90 | 12 | 70-90 |
Table 3: Common conditions for Buchwald-Hartwig amination of halo-pyridines.[1][2]
Applications in Drug Discovery and Medicinal Chemistry
Functionalized this compound derivatives are valuable scaffolds in drug discovery. The ability to introduce a wide range of substituents on the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. For example, aryl-substituted pyridines are common motifs in kinase inhibitors, and amino-pyridines are found in a variety of CNS-active agents. The protocols described herein provide a robust platform for the generation of compound libraries for high-throughput screening and lead optimization in drug development programs. The diverse functionalities that can be installed on the this compound core make it an attractive starting point for exploring new chemical space in the quest for novel therapeutics.
References
Application Notes and Protocols for the Conversion of the Nitrile Group in 3-Methoxypicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the chemical transformation of the nitrile group in 3-Methoxypicolinonitrile into various valuable functional groups, including carboxylic acids, primary amines, and tetrazoles. These conversions are fundamental in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds.
Hydrolysis of this compound to 3-Methoxypicolinic Acid
The hydrolysis of the nitrile group in this compound (also known as 3-methoxy-2-cyanopyridine) yields 3-Methoxypicolinic acid, a valuable building block in pharmaceutical synthesis. This transformation can be achieved under either acidic or basic conditions.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
A robust method for the hydrolysis of picolinonitriles involves heating in a strong aqueous mineral acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound in a 6M aqueous solution of a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Reaction Conditions: Heat the mixture to reflux (typically 100-120°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.
-
Purification: The crude 3-Methoxypicolinic acid can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture.
Protocol 2: Base-Catalyzed Hydrolysis
Alkaline hydrolysis offers an alternative route to 3-Methoxypicolinic acid.
-
Reaction Setup: Suspend this compound in an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH)[1]. The molar ratio of base to nitrile is typically in the range of 3:1 to 10:1[1].
-
Reaction Conditions: Heat the mixture with good stirring at a temperature between 80°C and 120°C for 8 to 36 hours[1].
-
Work-up: Upon reaction completion, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: The product can be collected by filtration, washed with cold water, and purified by recrystallization.
A continuous process for the hydrolysis of cyanopyridines has also been developed, which involves reacting a mixture of the cyanopyridine, water, and a base under substantially adiabatic conditions[2].
Quantitative Data
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | 6M HCl or H₂SO₄ | NaOH or KOH |
| Temperature | 100-120°C | 80-120°C[1] |
| Reaction Time | Varies (monitor by TLC/HPLC) | 8-36 hours[1] |
| Yield | Typically high (specific data for this substrate not found) | Typically high (specific data for this substrate not found) |
Reduction of this compound to (3-methoxypyridin-2-yl)methanamine
The reduction of the nitrile group to a primary amine provides (3-methoxypyridin-2-yl)methanamine, a key intermediate for the synthesis of various biologically active molecules. This can be achieved through methods such as catalytic hydrogenation or with chemical reducing agents like Lithium Aluminium Hydride (LiAlH₄).
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitrile reduction. The chemoselectivity between the reduction of the nitrile group and the pyridine ring can be controlled by the reaction conditions, particularly the acidity.
-
Reaction Setup: In a high-pressure reaction vessel, dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). Add a palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Reaction Conditions for Pyridylmethylamine: To selectively reduce the nitrile group while preserving the pyridine ring, an acidic additive such as sulfuric acid (H₂SO₄) can be used in a controlled amount (e.g., 0.5 mol equivalent)[3]. The reaction is typically carried out under hydrogen pressure (e.g., 6 bar) at a temperature of 30-50°C[3].
-
Reaction Conditions for Piperidinemethylamine: To reduce both the nitrile and the pyridine ring, a higher amount of acidic additive (e.g., 1.0 mol equivalent of H₂SO₄) can be employed under similar hydrogen pressure and temperature[3].
-
Work-up: After the reaction, the catalyst is removed by filtration through Celite. The filtrate is then neutralized, and the product is extracted with an organic solvent.
-
Purification: The crude amine can be purified by distillation or column chromatography.
Protocol 2: Reduction with Lithium Aluminium Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend LiAlH₄ in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF) in a round-bottom flask.
-
Reaction Conditions: Cool the LiAlH₄ suspension in an ice bath. Slowly add a solution of this compound in the same anhydrous solvent to the suspension. After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete conversion.
-
Work-up: Cautiously quench the reaction by the sequential slow addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the precipitation of aluminum salts.
-
Purification: The resulting slurry is filtered, and the filter cake is washed with the ether solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude amine, which can be further purified.
Quantitative Data
| Parameter | Catalytic Hydrogenation (to Pyridylmethylamine) | Catalytic Hydrogenation (to Piperidinemethylamine) | LiAlH₄ Reduction |
| Catalyst/Reagent | Pd/C, H₂SO₄ (0.5 eq)[3] | Pd/C, H₂SO₄ (1.0 eq)[3] | LiAlH₄ |
| Solvent | Dichloromethane/Water[3] | Toluene/Water or Ethyl Acetate/Water[3] | Anhydrous THF or Diethyl Ether |
| Temperature | 30-50°C[3] | 30-50°C[3] | 0°C to Reflux |
| Pressure | 6 bar H₂[3] | 6 bar H₂[3] | Atmospheric |
| Reaction Time | Varies (monitor H₂ uptake) | Varies (monitor H₂ uptake) | Varies (monitor by TLC) |
| Yield | Moderate (72% for 3-pyridinecarbonitrile)[3] | High (76% for 3-pyridinecarbonitrile)[3] | Typically high (specific data for this substrate not found) |
Cycloaddition Reactions of this compound
The nitrile group can participate in cycloaddition reactions, most notably with azides to form tetrazoles, which are important scaffolds in medicinal chemistry due to their role as bioisosteres for carboxylic acids.
Experimental Protocol
Protocol: [3+2] Cycloaddition with Sodium Azide to form 5-(3-methoxypyridin-2-yl)-1H-tetrazole
This reaction, often referred to as a "click reaction," provides a straightforward route to 5-substituted tetrazoles.
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Add sodium azide (NaN₃) and an activating agent. Common activators include ammonium chloride (NH₄Cl) or a Lewis acid like zinc chloride (ZnCl₂). Silica sulfuric acid has also been reported as an effective catalyst for this transformation[4].
-
Reaction Conditions: Heat the reaction mixture at a temperature typically ranging from 100 to 130°C. The reaction is usually stirred for several hours to ensure complete conversion.
-
Work-up: After cooling, the reaction mixture is typically acidified with an acid like hydrochloric acid, which protonates the tetrazole and may precipitate it from the solution. The product can then be collected by filtration. Alternatively, the mixture can be diluted with water and extracted with an organic solvent.
-
Purification: The crude tetrazole can be purified by recrystallization from a suitable solvent.
Quantitative Data
| Parameter | [3+2] Cycloaddition with Sodium Azide |
| Reagents | Sodium Azide, Activating Agent (e.g., NH₄Cl, ZnCl₂, Silica Sulfuric Acid[4]) |
| Solvent | DMF |
| Temperature | 100-130°C |
| Reaction Time | Varies (typically several hours) |
| Yield | 72%-95% for various nitriles with silica sulfuric acid catalyst[4] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the reaction pathways and experimental workflows described in these application notes.
Caption: Workflow for the hydrolysis of this compound.
Caption: Pathways for the reduction of this compound.
Caption: Workflow for the synthesis of a tetrazole derivative.
References
- 1. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 4. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methoxypicolinonitrile in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 3-methoxypicolinonitrile as a versatile starting material in the synthesis of kinase inhibitors. The focus is on the preparation of a key intermediate, 5-bromo-3-methoxy-2-aminopyridine , and its subsequent application in the construction of kinase inhibitor scaffolds through Suzuki-Miyaura cross-coupling reactions.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of substituted pyridines that are core components of numerous kinase inhibitors. Its methoxy and nitrile functionalities offer strategic handles for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. This document outlines a synthetic strategy to convert this compound into a highly functionalized aminopyridine intermediate, a critical precursor for kinase inhibitors targeting signaling pathways such as the ALK, ROS1, and PI3K/mTOR pathways, which are frequently dysregulated in cancer.
Synthetic Application: From this compound to a Key Kinase Inhibitor Intermediate
The following sections detail a two-step synthetic sequence to prepare 5-bromo-3-methoxy-2-aminopyridine from this compound. This intermediate is a versatile substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.
Diagram of the Synthetic Pathway
Caption: Synthetic route from this compound to 5-Bromo-3-methoxy-2-aminopyridine.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-3-methoxypicolinonitrile
This protocol describes the regioselective bromination of this compound at the 5-position.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Bromine (Br₂)
-
Sodium bisulfite (NaHSO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add this compound (1.0 eq).
-
Cool the flask to 0 °C in an ice bath and slowly add concentrated sulfuric acid (5.0 eq).
-
To the stirred solution, add bromine (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the orange color disappears.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-3-methoxypicolinonitrile.
Protocol 2: Synthesis of 5-Bromo-3-methoxy-2-aminopyridine via Hofmann Rearrangement
This protocol details the conversion of the nitrile group of 5-bromo-3-methoxypicolinonitrile to a primary amine.
Materials:
-
5-Bromo-3-methoxypicolinonitrile
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine (1.1 eq) to a cooled (0 °C) aqueous solution of sodium hydroxide (4.0 eq).
-
In a separate flask, dissolve 5-bromo-3-methoxypicolinonitrile (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Slowly add the freshly prepared NaOBr solution to the solution of the nitrile at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-bromo-3-methoxy-2-aminopyridine.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the key intermediate.
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 5-Bromo-3-methoxypicolinonitrile | This compound | Br₂, H₂SO₄ | - | 60 | 4-6 | 75-85 | >95 |
| 2 | 5-Bromo-3-methoxy-2-aminopyridine | 5-Bromo-3-methoxypicolinonitrile | NaOBr | Dioxane/H₂O | 50-60 | 2-3 | 60-70 | >98 |
Application in Kinase Inhibitor Synthesis: Suzuki-Miyaura Coupling
The synthesized 5-bromo-3-methoxy-2-aminopyridine is an ideal substrate for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl moieties, which are common features in kinase inhibitors.
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling of 5-Bromo-3-methoxy-2-aminopyridine.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
5-Bromo-3-methoxy-2-aminopyridine
-
Aryl or heteroaryl boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add 5-bromo-3-methoxy-2-aminopyridine (1.0 eq), the aryl/heteroaryl boronic acid/ester (1.2 eq), and the base (2.0 eq).
-
Degas the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired kinase inhibitor scaffold.
Targeted Signaling Pathway: ALK/ROS1 Pathway
Many kinase inhibitors synthesized from pyridine-based intermediates, such as Lorlatinib, target the Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) signaling pathways. These pathways, when constitutively activated by genetic rearrangements, drive tumor cell proliferation and survival in non-small cell lung cancer (NSCLC) and other malignancies.
Diagram of the ALK/ROS1 Signaling Pathway
Caption: Simplified ALK/ROS1 signaling pathway and the point of inhibition.
By inhibiting the kinase activity of ALK and ROS1 fusion proteins, these drugs block downstream signaling, leading to the suppression of tumor growth and induction of apoptosis in cancer cells dependent on these pathways. The development of novel inhibitors using versatile building blocks like this compound is crucial for overcoming resistance to existing therapies.
The Role of 3-Methoxypicolinonitrile and its Structural Motifs in Modern Medicinal Chemistry
Introduction: 3-Methoxypicolinonitrile, a substituted pyridine derivative, represents a valuable scaffold in medicinal chemistry. While it primarily serves as a versatile chemical building block, its inherent structural features—the methoxypyridine and nitrile moieties—are present in numerous biologically active compounds. This document provides a detailed overview of the application of these structural motifs in the design and discovery of novel therapeutics, with a focus on their role in the development of kinase inhibitors. We will delve into their applications as inhibitors of the PI3K/mTOR and JAK/STAT signaling pathways, providing detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.
Application in PI3K/mTOR Dual Inhibition
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[1] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] Dual inhibitors that target both PI3K and mTOR are of particular interest as they can circumvent the feedback loops that limit the efficacy of single-target agents.[3] The methoxypyridine scaffold has emerged as a key component in the design of potent and selective PI3K/mTOR dual inhibitors.[4]
Quantitative Data: In Vitro Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives
The following table summarizes the in vitro kinase inhibitory activity and anti-proliferative effects of a series of sulfonamide methoxypyridine derivatives.
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 Cell IC50 (nM) | HCT-116 Cell IC50 (nM) |
| 22a | 0.85 | 45 | - | - |
| 22b | 0.53 | 38 | - | - |
| 22c | 0.22 | 23 | 130 | 20 |
| 22d | 1.2 | 67 | - | - |
| 22h | 0.61 | 35 | - | - |
| 22j | 0.47 | 31 | - | - |
| 22k | 0.33 | 28 | - | - |
| Data is a representative selection from published studies for illustrative purposes.[5] |
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Application in JAK1 Inhibition
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling pathway, which transduces signals from numerous cytokines and growth factors involved in immunity and inflammation. Selective inhibition of JAK1 is a validated therapeutic strategy for the treatment of autoimmune diseases such as rheumatoid arthritis. The picolinonitrile moiety is a key structural feature in several potent and selective JAK1 inhibitors.
Quantitative Data: In Vitro Inhibitory Activity of JAK1 Inhibitors
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Ruxolitinib | 3.3 | 2.8 | 428 |
| Baricitinib | 5.9 | 5.7 | >400 |
| Compound (R)-8 | >10000 | >10000 | - |
| Compound (S)-8 | >10000 | >10000 | - |
| Compound 9 | 120 | 230 | - |
| Data is a representative selection from published studies for illustrative purposes.[6] |
Signaling Pathway Diagram
Caption: The JAK/STAT signaling pathway and the inhibitory action of a JAK inhibitor.
Experimental Protocols
General Synthesis of Sulfonamide Methoxypyridine PI3K/mTOR Inhibitors
This protocol describes a general multi-step synthesis for a series of sulfonamide methoxypyridine derivatives.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of methoxypyridine-based inhibitors.
Step 1: Synthesis of the Sulfonamide Intermediate
-
To a solution of the appropriate aminopyridine (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane) at 0 °C, add the desired sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the sulfonamide intermediate.
Step 2: Coupling Reaction
-
In a reaction vessel, combine the sulfonamide intermediate (1.0 eq), the appropriate boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Add a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture and heat to 80-100 °C for 4-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the coupled intermediate.
Step 3: Final Modification and Purification
-
If necessary, perform further chemical modifications such as deprotection or functional group interconversion on the coupled intermediate.
-
Purify the final compound by preparative HPLC or recrystallization to obtain the desired product with high purity.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay
-
Kinase assays are performed using a variety of formats, such as ADP-Glo™, HTRF®, or ELISA-based assays.
-
Recombinant human PI3Kα, mTOR, or JAK1 enzyme is incubated with the test compound at various concentrations in a kinase buffer containing ATP and the appropriate substrate.
-
The reaction is initiated by the addition of the enzyme and incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of product formed (e.g., ADP or phosphorylated substrate) is quantified according to the specific assay protocol.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Cell-Based Anti-Proliferation Assay (MTT or CellTiter-Glo® Assay)
-
Seed cancer cells (e.g., MCF-7 or HCT-116) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT reagent or CellTiter-Glo® reagent to each well and incubate for the recommended time.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the IC50 values representing the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-Akt, total Akt).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
Conclusion
The this compound scaffold and its constituent methoxypyridine and picolinonitrile motifs are of significant importance in medicinal chemistry. They serve as privileged structures in the design of potent and selective kinase inhibitors targeting critical signaling pathways implicated in cancer and autoimmune diseases. The synthetic accessibility and the ability to fine-tune the physicochemical properties of derivatives based on these scaffolds make them highly attractive for lead optimization in drug discovery programs. The detailed protocols and quantitative data provided herein offer a valuable resource for researchers in the field of drug development.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scale-Up Synthesis of 3-Methoxypicolinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypicolinonitrile and its derivatives are emerging as valuable scaffolds in medicinal chemistry, demonstrating potential as inhibitors of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][2][3][4][5] The successful transition of a promising drug candidate from laboratory-scale synthesis to industrial production is a critical phase in drug development, fraught with challenges that require careful consideration and optimization.[6] This document provides detailed application notes and protocols for the scale-up synthesis of this compound, addressing key considerations from laboratory to potential commercial-scale production.
General Scale-Up Considerations
The transition from synthesizing milligram or gram quantities of a compound in a laboratory to producing kilograms or tons in a manufacturing setting is not merely a linear increase in the amounts of reagents.[6] Several critical factors must be addressed to ensure a safe, efficient, reproducible, and economically viable process.
Key Scale-Up Challenges:
-
Process Safety: Reactions that are manageable on a small scale can become hazardous on a larger scale. Exothermic reactions, gas evolution, and the handling of toxic or flammable reagents require rigorous safety protocols and specialized equipment. For instance, cyanation reactions necessitate strict containment measures to prevent exposure to highly toxic cyanide compounds.[7][8][9][10]
-
Heat Transfer: As the reactor volume increases, the surface area-to-volume ratio decreases, making heat dissipation from exothermic reactions more challenging. Efficient cooling systems and careful control of reaction rates are crucial to prevent thermal runaways.
-
Mass Transfer: In heterogeneous reactions, ensuring efficient mixing of reactants becomes more difficult at a larger scale. Inadequate mixing can lead to localized "hot spots," reduced yields, and increased impurity formation.
-
Raw Material Sourcing and Cost: The availability and cost of starting materials, reagents, and solvents become significant factors at an industrial scale. A synthetic route that is feasible in the lab may be economically unviable for large-scale production if it relies on expensive or rare chemicals.[6]
-
Isolation and Purification: Methods used for purification at the lab scale, such as column chromatography, are often not practical or cost-effective for large quantities. Crystallization, distillation, and extraction are more common industrial techniques that need to be optimized for the specific product.
-
Regulatory Compliance: The manufacturing of active pharmaceutical ingredients (APIs) is subject to stringent regulations by authorities like the FDA. The entire process, from raw material specifications to final product purity, must be well-documented and validated.[6]
-
Environmental Impact: The disposal of large volumes of solvent and chemical waste is a major environmental and cost consideration. Developing "greener" synthetic routes with higher atom economy and less hazardous waste is increasingly important.
Proposed Synthetic Route for this compound
A plausible and scalable synthetic route to this compound involves a two-step process starting from the commercially available 3-hydroxypicolinonitrile:
-
Synthesis of 3-Hydroxypicolinonitrile: While commercially available, understanding its synthesis provides context for potential in-house production. One common laboratory method involves the reaction of an appropriate precursor, followed by cyclization and aromatization.
-
O-Methylation of 3-Hydroxypicolinonitrile: The hydroxyl group of 3-hydroxypicolinonitrile is then methylated to yield the final product, this compound. This is a common and generally high-yielding reaction.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
Step 1: O-Methylation of 3-Hydroxypicolinonitrile
Materials:
-
3-Hydroxypicolinonitrile
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH₃I)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 3-hydroxypicolinonitrile (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise under a nitrogen atmosphere at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford pure this compound.
Protocol 2: Pilot Plant-Scale Synthesis of this compound (Illustrative)
Key Considerations for Scale-Up:
-
Safety: The use of sodium hydride, which is highly flammable and reactive with water, requires strict moisture control and an inert atmosphere. The addition should be carefully controlled to manage the exothermic reaction and hydrogen gas evolution. Methyl iodide is toxic and a suspected carcinogen, requiring handling in a well-ventilated area or a closed system.
-
Reagent Addition: For larger scales, the dropwise addition of methyl iodide should be done using a calibrated pump to ensure a controlled rate and to manage the exotherm.
-
Work-up: Quenching a large-scale reaction with water must be done cautiously and with adequate cooling to control the exotherm from the reaction of excess sodium hydride.
-
Purification: Crystallization is preferred over chromatography for large-scale purification. A suitable solvent system for crystallization would need to be developed.
Procedure Outline:
-
Charge a glass-lined reactor with a solution of 3-hydroxypicolinonitrile in DMF under a nitrogen blanket.
-
Cool the reactor to 0-5 °C.
-
Slowly add sodium hydride via a solid addition system, maintaining the temperature below 10 °C.
-
Stir the mixture at a controlled temperature for 1-2 hours.
-
Add methyl iodide via a metering pump over a period of 1-2 hours, maintaining the temperature below 15 °C.
-
Monitor the reaction by HPLC until completion.
-
Carefully quench the reaction by the slow addition of a water/ice mixture, ensuring the temperature does not exceed 25 °C.
-
Transfer the mixture to an extraction vessel and perform a liquid-liquid extraction with a suitable solvent like toluene or methyl tert-butyl ether (MTBE).
-
Wash the organic phase with water and brine.
-
Concentrate the organic phase by distillation.
-
Induce crystallization of the product by adding an anti-solvent and cooling.
-
Isolate the crystalline product by filtration and dry under vacuum.
Data Presentation
The following tables provide a hypothetical comparison of key parameters during the scale-up of the O-methylation step.
Table 1: Reactant Quantities and Yields at Different Scales
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale (1 kg) | Commercial Scale (100 kg) |
| 3-Hydroxypicolinonitrile | 10.0 g | 1.00 kg | 100.0 kg |
| Sodium Hydride (60%) | 3.6 g | 0.36 kg | 36.0 kg |
| Methyl Iodide | 12.9 g | 1.29 kg | 129.0 kg |
| Solvent (DMF) | 100 mL | 10.0 L | 1000 L |
| Typical Yield | 85-95% | 80-90% | 75-85% |
Table 2: Process Parameters at Different Scales
| Parameter | Laboratory Scale | Pilot Plant Scale | Commercial Scale |
| Reaction Time | 2-4 hours | 4-8 hours | 8-16 hours |
| Reaction Temperature | 0-25 °C | 0-15 °C | 5-10 °C |
| Purification Method | Column Chromatography | Crystallization | Crystallization |
| Product Purity | >99% | >99% | >99.5% |
Visualization of a Relevant Signaling Pathway
Many pyridine-based molecules act as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cell growth and proliferation. The following diagram illustrates this pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Logical Workflow for Scale-Up Synthesis
The following diagram outlines the logical workflow for the scale-up of a chemical synthesis process.
Caption: Chemical Synthesis Scale-Up Workflow.
Conclusion
The scale-up of the synthesis of this compound derivatives requires a multidisciplinary approach, integrating principles of organic chemistry, chemical engineering, and regulatory affairs. Careful planning, process optimization, and a strong emphasis on safety are paramount for a successful transition from the laboratory to commercial production. The protocols and considerations outlined in this document provide a foundational framework for researchers and drug development professionals embarking on this critical phase of pharmaceutical development.
References
- 1. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 3-Methoxypicolinonitrile Couplings
Welcome to the technical support center for optimizing cross-coupling reactions with 3-Methoxypicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: this compound presents a few key challenges in cross-coupling reactions. The electron-withdrawing nature of the nitrile group can decrease the reactivity of the pyridine ring towards oxidative addition, a crucial step in many catalytic cycles. Additionally, the pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, potentially inhibiting its activity. Careful selection of ligands, bases, and reaction conditions is therefore essential to achieve high yields.
Q2: Can the nitrile group on this compound hydrolyze under basic reaction conditions?
A2: Yes, the nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under strong basic conditions and elevated temperatures. This is a critical consideration when selecting the base for your coupling reaction. If nitrile hydrolysis is observed, switching to a weaker base (e.g., from NaOH to K₂CO₃ or Cs₂CO₃) or lowering the reaction temperature may be necessary.
Q3: What are common side reactions to watch out for besides nitrile hydrolysis?
A3: Besides nitrile hydrolysis, other common side reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki couplings) or the terminal alkyne (in Sonogashira couplings) can occur, especially in the presence of oxygen.
-
Protodeboronation: In Suzuki couplings, the boronic acid can be replaced by a proton from the solvent or trace water, leading to the formation of an undesired arene byproduct. This can sometimes be accelerated by bulky ligands.
-
Dehalogenation: If you are using a halo-substituted coupling partner, the halide can be replaced by a hydrogen atom, leading to a hydrodehalogenation byproduct.
Q4: How does the methoxy group at the 3-position influence the reactivity of the picolinonitrile?
A4: The methoxy group is an electron-donating group, which can partially offset the electron-withdrawing effect of the nitrile and the pyridine ring nitrogen. This electronic effect can influence the rate of oxidative addition. Furthermore, its position ortho to the nitrile and meta to a potential coupling site (e.g., at C2 or C6) can exert steric effects that may influence ligand coordination and the overall reaction rate.
Q5: What are the best general purification strategies for polar products derived from this compound?
A5: Products derived from this compound are often polar due to the presence of the pyridine and nitrile functionalities.
-
Column Chromatography: Silica gel column chromatography is a common purification method. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol mixtures), is often effective.
-
Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify on silica gel, reverse-phase chromatography can be a good alternative.
-
Acid/Base Extraction: If your product has a basic pyridine nitrogen, you may be able to use acid-base extraction to separate it from non-basic impurities.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective purification technique.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no product yield.
This is a common issue that can arise from several factors. The following troubleshooting workflow can help identify and resolve the problem.
Workflow for troubleshooting low yield in Suzuki-Miyaura couplings.
Detailed Troubleshooting Steps:
-
Catalyst System: For less reactive chloro-pyridines, a more active catalyst system is often necessary.
-
Palladium Source: While Pd(PPh₃)₄ can be effective, consider using Pd(OAc)₂ or a pre-catalyst like a palladacycle.
-
Ligand: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often required to promote the challenging oxidative addition of the C-Cl bond.
-
-
Base Selection: The choice of base is critical to avoid hydrolysis of the nitrile group.
-
Start with weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. Strong bases like NaOH or NaOtBu should be used with caution and at lower temperatures.
-
-
Solvent Choice: The solvent needs to dissolve the reactants and the base.
-
Polar aprotic solvents like 1,4-dioxane, THF, or DMF, often with a small amount of water, are commonly used.
-
-
Temperature: C-Cl bond activation typically requires higher temperatures than C-Br or C-I bonds.
-
A reaction temperature in the range of 90-120°C is a good starting point.
-
-
Reagent Quality: Ensure all reagents are of high purity and anhydrous, as water can lead to protodeboronation. Degassing the solvent is also crucial to prevent catalyst oxidation.
Quantitative Data for Suzuki Couplings of Chloro-pyridines:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | High | |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | High | |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | THF | 90-120 | Varies |
Note: Yields are based on analogous chloro-pyridine substrates and may require optimization for this compound.
Experimental Protocol: General Procedure for Suzuki Coupling
To an oven-dried reaction vial, add 3-chloro-5-fluoro-2-methoxypyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%). Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL). Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Buchwald-Hartwig Amination
Issue: Low conversion of the starting aryl halide.
The Buchwald-Hartwig amination of an electron-deficient substrate like this compound can be challenging. Here's a logical approach to troubleshooting.
common side reactions and byproducts with 3-Methoxypicolinonitrile
Welcome to the technical support center for 3-Methoxypicolinonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions to assist with your experiments involving this compound.
Frequently Asked Questions (FAQs)
Synthesis and Reaction Optimization
Q1: I am experiencing low yields in my reaction involving this compound. What are the common causes and how can I optimize the conditions?
A1: Low yields can be attributed to several factors, including suboptimal reaction conditions and the stability of the starting materials. Key parameters to consider for optimization are solvent choice, temperature, and reactant concentration.
For instance, in some reactions, solvents like methanol can lead to decomposition, while others such as THF, dichloromethane, toluene, acetonitrile, and dioxane may provide moderate to good yields.[1] It has been observed that lowering the reaction temperature (e.g., to 0 °C) and reducing the concentration can limit the decomposition of starting materials and significantly improve the reaction yield.[1]
Q2: What are the typical side reactions I should be aware of when working with this compound, particularly during hydrolysis?
A2: The nitrile group (-CN) of this compound is susceptible to hydrolysis under both acidic and basic conditions.
-
Acidic Hydrolysis: Under strong acidic conditions (e.g., sulfuric acid, hydrochloric acid), the nitrile group can be hydrolyzed to a carboxylic acid.[2]
-
Basic Hydrolysis: In the presence of a strong base like sodium hydroxide or potassium hydroxide, the nitrile can be converted to the corresponding carboxylate salt.[2] Additionally, the methoxy group (-OCH3) on the pyridine ring may be susceptible to nucleophilic aromatic substitution by hydroxide ions, potentially forming a 3-hydroxy derivative.
It is also important to consider that using insufficiently dry solvents in reactions can lead to unintended hydrolysis of the cyano groups.[3]
Purification and Impurities
Q3: I am having difficulty purifying my product containing this compound derivatives. What are some common troubleshooting strategies?
A3: Purification challenges often arise from the presence of unreacted starting materials, byproducts, or degradation products. Here are some common issues and solutions:
-
High Viscosity of the Sample: If your sample is too viscous, it can lead to increased back pressure during column chromatography. Diluting the sample or using a lower flow rate can help.[4][5]
-
Column Clogging: Cell debris or precipitated protein can clog column filters. Ensure your sample is properly centrifuged and filtered (e.g., through a 0.22 or 0.45 µm filter) before loading it onto the column.[4][6]
-
Compound is an Oil Instead of a Solid: If you expect a solid product but obtain an oil, it could be due to impurities depressing the melting point. Confirm the purity using analytical techniques like NMR or HPLC. If the product is pure, you can try various crystallization techniques, such as using a different solvent system or seeding with a small crystal of the pure compound.[7]
Stability and Storage
Q4: What are the potential degradation pathways for this compound and how should I store it?
A4: The stability of this compound is influenced by factors such as pH, temperature, and light exposure.
-
Hydrolytic Degradation: As mentioned, the nitrile and methoxy groups are susceptible to hydrolysis under acidic and basic conditions.[2][8]
-
Thermal Stress: Elevated temperatures can increase the rate of decomposition.[9][]
For storage, it is recommended to keep this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and heat.[11]
Quantitative Data Summary
| Parameter | Condition | Observation | Yield/Purity | Reference |
| Solvent | Methanol | Decomposition | - | [1] |
| THF | Moderate Yield | 61% | [1] | |
| Dichloromethane, Toluene, Acetonitrile, Dioxane | Moderate Yields | - | [1] | |
| Temperature | Lowered to 0°C | Limited decomposition of starting materials | 82% | [1] |
| Synthesis of 3-picoline | Acrolein diethyl acetal and ammonia over HZSM-5 | - | up to 24% | [12] |
Experimental Protocols
General Protocol for Hydrolysis of a Picolinonitrile Derivative
This is a generalized protocol based on the hydrolysis of similar compounds and should be adapted for specific experimental needs.
-
Suspend the picolinonitrile starting material in a strong aqueous mineral acid (e.g., sulfuric acid) or a strong aqueous base (e.g., sodium hydroxide).[2]
-
Heat the reaction mixture to an elevated temperature (e.g., 90°C) with efficient mixing.[2]
-
Monitor the reaction progress using a suitable analytical technique, such as NMR analysis, until the starting material is consumed (e.g., 12 hours).[2]
-
Allow the reaction mixture to cool to ambient temperature.
-
If using acidic hydrolysis, adjust the pH with a base to precipitate the product. If using basic hydrolysis, adjust the pH with an acid (e.g., 12N HCl to pH 2-3) to precipitate the product.[2]
-
Collect the solid product by filtration.
-
Wash the collected solids with an appropriate solvent (e.g., water).
-
Dry the product under vacuum to obtain the final carboxylic acid.
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
- 5. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 6. pdf.dutscher.com [pdf.dutscher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 11. 3-Methylpicolinonitrile Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity 3-Methylpyridine-2-carbonitrile for Pharma & Chemical Industry [nj-finechem.com]
- 12. researchgate.net [researchgate.net]
purification techniques for 3-Methoxypicolinonitrile reaction products
An essential aspect of synthesizing 3-Methoxypicolinonitrile is the effective purification of the final product. This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound reaction products in a question-and-answer format.
Question 1: My product yield is very low after the initial aqueous workup. What are the possible causes?
Answer: Low recovery after an aqueous workup can stem from several factors related to the product's solubility and the extraction procedure.
-
Incomplete Extraction: this compound possesses some degree of polarity due to the pyridine nitrogen and methoxy group, which may lead to partial solubility in the aqueous phase.[1]
-
Incorrect pH: The basicity of the pyridine ring means the product can be protonated and become a water-soluble salt at low pH. If the aqueous layer is too acidic during extraction, the product will remain in the aqueous phase.
-
Emulsion Formation: The presence of surfactants or fine particulates can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping the product and making separation difficult.
Solutions:
-
Optimize Extraction Solvent: Use a moderately polar, water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction.
-
Adjust pH: Before extraction, ensure the aqueous layer is neutral or slightly basic (pH 7-8) by adding a saturated solution of a weak base like sodium bicarbonate (NaHCO₃). This ensures the pyridine nitrogen is not protonated.
-
Increase Number of Extractions: Perform multiple extractions (3-4 times) with smaller volumes of organic solvent rather than a single extraction with a large volume. This is more efficient at recovering the product.
-
Break Emulsions: To break an emulsion, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period. In persistent cases, filtering the entire mixture through a pad of Celite® can be effective.
Question 2: The crude product is a persistent oil and fails to crystallize. How can I induce crystallization?
Answer: The failure of a product to crystallize is typically due to the presence of impurities or residual solvent that disrupt the crystal lattice formation.
-
Presence of Impurities: Even small amounts of impurities, such as unreacted starting materials or side products, can act as "crystal poisons."
-
Residual Solvent: Trapped solvent molecules can interfere with the ordering of molecules into a crystal structure.
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the product is too high for spontaneous nucleation to occur.
Solutions:
-
High-Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Scratching Technique: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If a small amount of solid product has been previously isolated, add a single, tiny crystal to the oil to induce crystallization.
-
Solvent-Induced Crystallization: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes, pentane). This can force the product out of the solution. Triturate (repeatedly stir and grind) the oil with the non-polar solvent to encourage solid formation.
-
Further Purification: If the above methods fail, the product is likely too impure. Purify the oil using flash column chromatography before attempting recrystallization again.
Question 3: My final product is a yellow or brown solid. How can I decolorize it?
Answer: Color in the final product often indicates the presence of high molecular weight, conjugated impurities or degradation products.
Solutions:
-
Recrystallization with Activated Charcoal: Activated charcoal (or Norit) is effective at adsorbing colored impurities.[2][3]
-
Dissolve the crude, colored product in a minimum amount of a suitable hot recrystallization solvent.
-
Add a very small amount (typically 1-2% of the product's weight) of activated charcoal to the hot solution.
-
Swirl the mixture and keep it hot for several minutes.
-
Perform a hot gravity filtration to remove the charcoal.[3] The filtrate should be colorless.
-
Allow the filtrate to cool slowly to form pure, colorless crystals.
-
-
Sodium Hydrosulfite Wash: In some cases, a wash with a reducing agent can remove certain types of colored impurities. An example protocol for a related compound involved heating with sodium hydrosulfite during the decolorization step.[4]
Question 4: I am getting poor separation of my product from an impurity during flash column chromatography. What can I do?
Answer: Poor separation on a silica gel column is usually a problem with the choice of mobile phase (eluent).
-
Inappropriate Solvent Polarity: If the eluent is too polar, all compounds will move too quickly up the TLC plate (high Rf values) and elute together from the column. If it's not polar enough, the compounds will remain at the baseline (low Rf values).
-
Column Overloading: Adding too much crude material to the column relative to the amount of silica gel will result in broad, overlapping bands.
Solutions:
-
Optimize the Eluent System via TLC: The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.35 on a TLC plate.[5][6] This provides the best balance for good separation. Test various mixtures of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities first. Then, gradually increase the polarity of the eluent over the course of the separation to elute your product, leaving more polar impurities behind on the column.[7]
-
Check Silica Gel to Compound Ratio: A general rule of thumb is to use a weight of silica gel that is 20-50 times the weight of the crude sample.[5] For difficult separations, a higher ratio is needed.
-
Consider a Different Stationary Phase: While silica gel is most common, it is slightly acidic.[5] If your compound is acid-sensitive or if impurities have similar polarity on silica, consider using neutral alumina or a reverse-phase (e.g., C18) column.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable general purification strategy for this compound?
A1: A robust, multi-step strategy is recommended. Start with an aqueous workup to remove inorganic salts and highly polar or acidic/basic impurities. This is typically followed by flash column chromatography on silica gel to separate the target compound from starting materials and major side products.[8] Finally, recrystallization of the fractions containing the pure product will yield a highly pure, crystalline solid.
Q2: How do I select a suitable solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][9] The impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed during hot filtration). Test small amounts of your product in various solvents (e.g., Ethanol, Isopropanol, Toluene, Ethyl Acetate/Hexanes mixture) to find the best candidate. A mixed-solvent system, where the compound is soluble in one solvent and insoluble in the other, is often effective.[2][3]
Q3: What are typical TLC conditions for monitoring the reaction and purification?
A3: For a compound of moderate polarity like this compound, a good starting point for TLC analysis is a mixture of Ethyl Acetate (EtOAc) and Hexanes. A common ratio to start with is 20-30% EtOAc in Hexanes (e.g., 1:4 or 1:3 v/v EtOAc:Hexanes). The spots can be visualized under a UV lamp (254 nm).
Q4: How can I remove highly polar, water-soluble impurities like inorganic salts?
A4: The most effective way is through a liquid-liquid extraction during the workup. Dissolve the crude reaction mixture in an organic solvent (like DCM or EtOAc) and wash it several times with water, followed by a wash with brine. The polar impurities will partition into the aqueous layers, which are then discarded. Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before removing the solvent is a critical final step.
Data Presentation
Table 1: Common Solvents for Chromatography and Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| n-Hexane | 0.1 | 69 | Chromatography (non-polar component) |
| Toluene | 2.4 | 111 | Recrystallization |
| Dichloromethane (DCM) | 3.1 | 40 | Extraction, Chromatography |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Extraction, Chromatography (polar component) |
| Isopropanol (IPA) | 3.9 | 82 | Recrystallization |
| Ethanol (EtOH) | 4.3 | 78 | Recrystallization |
| Methanol (MeOH) | 5.1 | 65 | Recrystallization (high polarity) |
| Water | 10.2 | 100 | Extraction, Recrystallization |
Data compiled from common laboratory solvent property charts.
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was run in a water-miscible solvent (e.g., THF, Methanol), remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable extraction solvent (e.g., 100 mL of Ethyl Acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of water.
-
50 mL of saturated aqueous NaHCO₃ solution (to neutralize any acid).
-
50 mL of brine (saturated NaCl solution) to aid in layer separation and remove residual water.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization from a Single Solvent
-
Place the crude solid into an Erlenmeyer flask.
-
Add the minimum amount of the chosen recrystallization solvent to just cover the solid.
-
Heat the mixture gently (e.g., on a hot plate) with swirling until the solvent begins to boil.
-
Continue to add small portions of the hot solvent until the solid just dissolves completely.[10]
-
(Optional: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, reheat to boiling for 2-3 minutes, and perform a hot gravity filtration.)
-
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.[9]
-
Once crystal formation appears complete, place the flask in an ice-water bath for 15-30 minutes to maximize crystal yield.[9]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under a vacuum to remove all traces of solvent.
Protocol 3: Flash Column Chromatography
-
Select an appropriate solvent system (eluent) based on prior TLC analysis (aim for a product Rf of ~0.3).
-
Prepare the column by the slurry method: In a beaker, mix silica gel with the initial, non-polar eluent to form a slurry.[11] Pour this slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[5][11]
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.
-
Carefully load the dissolved sample onto the top of the silica bed.[11]
-
Begin eluting the column with the chosen solvent system, collecting the eluate in fractions (e.g., test tubes).
-
Monitor the composition of the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. Purification [chem.rochester.edu]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
troubleshooting guide for the synthesis of 3-Methoxypicolinonitrile
Technical Support Center: Synthesis of 3-Methoxypicolinonitrile
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice for the synthesis of this compound. The content is structured in a question-and-answer format to address common issues encountered during key synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound are:
-
Palladium-Catalyzed Cyanation: This involves the cross-coupling of a halo-pyridine, such as 2-chloro- or 2-bromo-3-methoxypyridine, with a cyanide source. This is a versatile and widely used method in modern organic synthesis.[1][2][3]
-
Sandmeyer Reaction: This classic route involves the diazotization of 3-methoxy-2-aminopyridine to form a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[4][5][6]
-
Dehydration of 3-Methoxypicolinamide: The corresponding amide can be dehydrated using various reagents to yield the nitrile. This is a common transformation but depends on the availability of the amide starting material.
Q2: My Palladium-catalyzed cyanation reaction is not working or has a very low yield. What should I check first?
A2: For low-yielding Palladium-catalyzed cyanation reactions, the catalyst system is the most critical component. First, verify the quality and activity of your palladium catalyst and ligand. Catalyst poisoning by the cyanide source is a common issue.[1] Ensure all reagents and solvents are anhydrous, as water can interfere with the catalytic cycle. Finally, confirm that the reaction temperature is optimal for the specific catalyst and substrate being used; many protocols require temperatures between 100-140°C.[2][7]
Q3: I am observing significant side product formation in my Sandmeyer reaction. What are the likely causes?
A3: Side product formation in a Sandmeyer reaction is typically due to two main factors: premature decomposition of the diazonium salt and competing reactions.[8][9]
-
Phenol Formation: If the reaction temperature rises above 5°C during or after diazotization, the diazonium salt can react with water to form 3-hydroxy-2-methoxypyridine.[9]
-
Biaryl Impurities: These arise from the radical-mediated coupling of two pyridine rings.[4][9] Strict temperature control (0-5°C) and slow, controlled addition of the diazonium salt to the copper(I) cyanide solution are crucial to minimize these side reactions.
Troubleshooting Guide by Synthetic Route
Palladium-Catalyzed Cyanation of 2-Halo-3-methoxypyridine
Problem 1: Reaction fails to initiate or stalls at low conversion.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh source of palladium catalyst and ligand. Consider using a pre-catalyst that is activated in situ.[7] |
| Catalyst Poisoning | If using Zn(CN)₂, catalyst deactivation can occur. The addition of additives like zinc formate dihydrate can help reactivate the palladium catalyst.[1] |
| Poor Ligand Choice | Ensure the ligand is appropriate. Bidentate phosphine ligands like dppf are often effective.[1] |
| Insufficient Temperature | Gradually increase the reaction temperature. Typical conditions range from 110°C to 140°C in solvents like DMAC or NMP.[1][2] |
| Oxygen Contamination | Degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst. |
Problem 2: Low isolated yield despite good conversion.
| Potential Cause | Recommended Solution |
| Product Degradation | High reaction temperatures over extended periods can sometimes lead to product degradation. Try to reduce reaction time once conversion is complete. |
| Difficult Purification | Residual palladium can complicate purification. Consider using a heterogeneous catalyst like Pd/C for easier removal.[1] |
| Emulsion during Workup | The use of aqueous workups with solvents like DMF or DMAC can lead to emulsions. Try adding brine or filtering through celite. |
Data Presentation: Typical Conditions for Pd-Catalyzed Cyanation
| Parameter | Condition A | Condition B | Condition C |
| Cyanide Source | Zn(CN)₂[1][3] | K₄[Fe(CN)₆][2][7][10] | Acetone Cyanohydrin |
| Catalyst | Pd/C (2 mol%)[1] | Pd(OAc)₂ (1-5 mol%)[2][10] | Pd₂(dba)₃ (2-5 mol%) |
| Ligand | dppf (4 mol%)[1] | NHC Ligand (1-5 mol%)[2] | XPhos (4-10 mol%) |
| Solvent | DMAC[1][2] | NMP[2] | H₂O/THF (5:1)[3] |
| Temperature | 110 °C[1] | 140 °C[2] | Room Temp to 40 °C[3] |
| Typical Yield | >90%[1] | 70-95%[2] | 85-95%[3] |
Sandmeyer Reaction of 3-Methoxy-2-aminopyridine
Problem 1: Low yield of the desired nitrile product.
| Potential Cause | Recommended Solution |
| Incomplete Diazotization | Ensure a slight excess of sodium nitrite is used and that the temperature is maintained between 0-5°C. Check for the presence of nitrous acid with starch-iodide paper.[9] |
| Decomposition of Diazonium Salt | This is the most common failure mode. Prepare the diazonium salt at 0-5°C and use it immediately. Do not allow it to warm up.[9] |
| Inactive Copper(I) Cyanide | Use high-quality, freshly prepared or purified CuCN. The success of the reaction is highly dependent on the quality of the copper salt.[4] |
| Precipitation of Starting Material | The starting amine salt may precipitate if the acid concentration is too low. Ensure the amine is fully dissolved in the acidic solution before cooling. |
Experimental Protocol: Diazotization for Sandmeyer Reaction
-
Dissolve 3-methoxy-2-aminopyridine in an aqueous solution of HCl or H₂SO₄ (typically 2.5-3.0 equivalents of acid).
-
Cool the resulting solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine salt solution, ensuring the temperature never exceeds 5°C.
-
After the addition is complete, stir the reaction for an additional 15-20 minutes at 0-5°C. The resulting diazonium salt solution is now ready for the subsequent cyanation step.
Visual Workflow and Diagrams
Troubleshooting Logic for Low-Yield Synthesis
The following diagram outlines a logical workflow for troubleshooting a low-yielding synthesis reaction, applicable to both Palladium-catalyzed and Sandmeyer routes.
Caption: A logical workflow for diagnosing and resolving low-yield chemical reactions.
References
- 1. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. thieme-connect.de [thieme-connect.de]
preventing decomposition of 3-Methoxypicolinonitrile during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Methoxypicolinonitrile during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: The primary decomposition pathways for this compound involve three main functionalities: the nitrile group, the methoxy group, and the pyridine ring. These pathways are:
-
Hydrolysis of the nitrile group: Under acidic or basic conditions, the nitrile group (-CN) can hydrolyze to form a carboxamide intermediate, which can be further hydrolyzed to a carboxylic acid (3-methoxypicolinic acid).[1][2]
-
Demethylation of the methoxy group: The methoxy group (-OCH₃) can be cleaved under various conditions, particularly with strong acids or specific demethylating agents, to yield 3-hydroxypicolinonitrile.[3][4][5]
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is susceptible to nucleophilic attack, especially at the positions ortho and para to the ring nitrogen. While the methoxy group is at the 3-position, strong nucleophiles can potentially displace other groups or add to the ring, leading to undesired byproducts.
Q2: What are the initial signs of decomposition in my reaction?
A2: Signs of decomposition can include:
-
The appearance of unexpected spots on Thin Layer Chromatography (TLC) or peaks in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analysis.
-
A significant decrease in the yield of the desired product.
-
A change in the color of the reaction mixture.
-
Formation of a precipitate.
Q3: Is this compound sensitive to air or moisture?
A3: While generally stable, prolonged exposure to atmospheric moisture, especially in the presence of acidic or basic catalysts, can lead to slow hydrolysis of the nitrile group. It is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents for reactions sensitive to water.
Troubleshooting Guides
Issue 1: Formation of 3-Hydroxypicolinonitrile as a byproduct
Possible Cause:
This is a strong indication of demethylation of the methoxy group. This can be caused by:
-
Strong acidic conditions: Reagents like HBr, HI, or BBr₃ are known to cleave aryl methyl ethers.
-
High temperatures: Thermal stress, especially in the presence of certain reagents, can lead to demethylation.[6]
-
Lewis acids: Some Lewis acids used to activate substrates can also promote demethylation.
-
Specific nucleophiles: Certain strong nucleophiles, such as thiolates, can effect demethylation.[5]
Troubleshooting Steps:
-
Re-evaluate Acid Choice: If possible, switch to a milder acid or use a non-acidic catalyst.
-
Temperature Control: Run the reaction at the lowest effective temperature. Consider performing a temperature screen to find the optimal balance between reaction rate and stability.
-
Protecting Groups: If the methoxy group is not essential for the desired reaction, consider if another protecting group strategy would be more robust.
-
Reagent Stoichiometry: Use the minimum required amount of any acidic or Lewis acidic reagents.
Issue 2: Formation of 3-Methoxypicolinic acid or its amide derivative
Possible Cause:
This points to the hydrolysis of the nitrile group . The likely culprits are:
-
Presence of water: Even trace amounts of water can be problematic in reactions run under strong acidic or basic conditions over long periods.
-
Strong aqueous acid or base: Deliberate use of aqueous acidic or basic conditions will readily hydrolyze the nitrile.[1][2]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle.
-
Control pH: If the reaction must be run in the presence of water, maintain a neutral pH if possible. If acidic or basic conditions are required, use the mildest possible conditions and the shortest possible reaction time.
-
Temperature Management: As with demethylation, lower temperatures will slow the rate of hydrolysis.
Issue 3: Complex mixture of unidentified byproducts and low yield
Possible Cause:
This could be due to a combination of decomposition pathways or nucleophilic attack on the pyridine ring.
-
Strong Nucleophiles: Highly reactive nucleophiles, such as organometallics (e.g., Grignard reagents) or strong amines, can potentially add to the pyridine ring or displace substituents.[7][8][9][10][11][12]
-
Harsh Reaction Conditions: A combination of high temperature and reactive reagents can lead to multiple degradation pathways.
Troubleshooting Steps:
-
Milder Nucleophiles: If possible, use a less reactive nucleophile or a pre-catalyst system that generates the active nucleophile in situ at a low concentration.
-
Optimize Reaction Conditions: Systematically vary the solvent, temperature, and reaction time to find conditions that favor the desired transformation over decomposition.
-
Protecting Groups: In some cases, it may be necessary to temporarily protect the pyridine nitrogen to reduce its susceptibility to nucleophilic attack.
Data Summary
The following table provides general guidelines for reaction conditions to minimize the decomposition of this compound, based on the known reactivity of related compounds.
| Parameter | Recommended Range to Minimize Decomposition | Conditions to Avoid | Potential Decomposition Pathway |
| pH | 4 - 8 | < 3 or > 9 (especially with heating) | Nitrile Hydrolysis |
| Temperature | Generally < 100 °C | > 150 °C (prolonged heating) | Demethylation, Thermal Decomposition[6] |
| Acids | Mild acids (e.g., AcOH, p-TsOH) | Strong acids (e.g., HBr, HI, BBr₃) | Demethylation |
| Bases | Weak inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong aqueous bases (e.g., NaOH, KOH) | Nitrile Hydrolysis |
| Nucleophiles | Moderately reactive nucleophiles | Highly reactive nucleophiles (e.g., strong organometallics) | Nucleophilic attack on the ring |
| Solvents | Anhydrous aprotic solvents (e.g., THF, Toluene, Dioxane)[13][14][15][16] | Protic solvents under harsh acidic/basic conditions | Nitrile Hydrolysis |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction:
This protocol is a starting point and may require optimization to prevent the decomposition of this compound.
-
Degassing: To a dried Schlenk flask, add the aryl halide (1.0 eq.), this compound boronic acid or ester (1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.). Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Base Addition: Add a degassed solvent (e.g., toluene or dioxane) and a degassed aqueous solution of a mild base (e.g., 2M K₂CO₃).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Note: If decomposition is observed, consider using a lower temperature, a milder base (e.g., Cs₂CO₃), or a different palladium catalyst/ligand system.[17][18][19][20][21]
General Protocol for a Buchwald-Hartwig Amination:
-
Inert Atmosphere: In a glovebox or under a stream of inert gas, add this compound (if used as the aryl halide), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., XPhos, 0.08 eq.), and a base (e.g., Cs₂CO₃, 1.5 eq.) to a dried reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or THF).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, filter through a pad of celite, and wash with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography.
Note: Base selection is critical in Buchwald-Hartwig reactions. Stronger bases like NaOtBu or K₃PO₄ might be required for less reactive amines but could increase the risk of decomposition.[22][23][24][25][26]
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for this compound decomposition.
References
- 1. Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP2394976A1 - Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 4. [PDF] Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation | Semantic Scholar [semanticscholar.org]
- 5. Demethylation of methoxypyridines with sodium trimethylsilanethiolate | Semantic Scholar [semanticscholar.org]
- 6. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. onyxreview.agnesscott.org [onyxreview.agnesscott.org]
- 9. Multiple deprotonation paths of the nucleophile 3′-OH in the DNA synthesis reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of nucleophilic attack on co-ordinated organic moieties. Part 21. Factors governing the nucleophilicity of phosphorus nucleophiles towards [Fe(CO)3(1–5-η-C6H7)]+ - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 15. www1.chem.umn.edu [www1.chem.umn.edu]
- 16. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 24. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methoxypicolinonitrile Derivatives
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of 3-Methoxypicolinonitrile derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives, presented in a question-and-answer format.
Recrystallization Issues
| Issue | Question | Possible Causes & Solutions |
| Oiling Out | My compound is forming an oil instead of crystals during recrystallization. What should I do? | This often occurs if the solution is too concentrated or if the compound's melting point is lower than the solvent's boiling point. Solutions: - Add a small amount of additional hot solvent to decrease saturation. - Try a different solvent or a mixed solvent system with a lower boiling point. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low Recovery | I'm getting a very low yield of my purified product after recrystallization. What's going wrong? | Low recovery can be due to several factors: - Using too much solvent: This keeps a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for complete dissolution. - Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Product loss during transfers: Ensure all crystalline material is transferred during filtration. Rinse the flask with a small amount of the cold mother liquor. |
| Colored Impurities | My recrystallized product is still colored. How can I remove these impurities? | Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to lower yields. |
| No Crystals Form | My compound is not crystallizing out of the solution upon cooling. What should I do? | This indicates that the solution is not supersaturated. Solutions: - Evaporate some of the solvent to increase the concentration of your compound. - If using a mixed solvent system, add more of the "insoluble" solvent dropwise until the solution becomes slightly turbid, then reheat to dissolve and cool slowly. - Ensure the solution is cooled to a sufficiently low temperature. |
Column Chromatography Issues
| Issue | Question | Possible Causes & Solutions |
| Poor Separation | I'm not getting good separation between my product and an impurity on the column. How can I improve this? | Poor separation can be addressed by: - Optimizing the mobile phase: Adjust the polarity of the eluent. For closely eluting compounds, an isocratic elution with a finely tuned solvent mixture or a shallow gradient may be necessary. - Changing the stationary phase: If using silica gel, consider switching to alumina or a bonded phase (e.g., C18 for reverse-phase chromatography) which will offer different selectivity. - Reducing the column loading: Overloading the column is a common cause of poor separation. Use a smaller amount of crude material. |
| Peak Tailing | My compound is showing significant peak tailing during HPLC analysis. What is the cause and how can I fix it? | Peak tailing for pyridine derivatives is often caused by the interaction of the basic nitrogen with acidic silanol groups on the silica-based stationary phase. Solutions: - Add a mobile phase modifier: Incorporate a small amount of a competing base, like triethylamine (0.1-0.5%), or an acid, like acetic or formic acid (0.1%), to the mobile phase to mask the active sites on the stationary phase. - Use an end-capped column: These columns have fewer free silanol groups, reducing the likelihood of tailing. |
| Low Recovery from Column | I'm experiencing low recovery of my compound after column chromatography. What are the possible reasons? | Low recovery can be due to: - Irreversible adsorption: The compound may be too polar and sticking irreversibly to the silica gel. Using a more polar eluent or deactivating the silica gel with a small amount of triethylamine can help. - Compound instability: The compound may be degrading on the acidic silica gel. Neutralizing the silica gel with a triethylamine-containing solvent before packing the column can mitigate this. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. Depending on the synthetic route, these may include:
-
Isomeric impurities: Positional isomers of the methoxy or nitrile group.
-
Hydrolysis products: Hydrolysis of the nitrile group to an amide or carboxylic acid.
-
Over-alkylation/methylation products: If alkylating or methylating agents are used.
-
Starting materials: Residual unreacted precursors.
Q2: How can I effectively remove water from my this compound derivative sample?
A2: Pyridine derivatives can be hygroscopic. To remove water, you can use azeotropic distillation with a solvent like toluene. For small-scale laboratory purifications, dissolving the compound in a suitable organic solvent and drying over an anhydrous drying agent like sodium sulfate or magnesium sulfate, followed by filtration and solvent evaporation, is a common practice.
Q3: What is a good starting point for developing an HPLC method for purity analysis of my this compound derivative?
A3: A good starting point for a reversed-phase HPLC method would be a C18 column with a gradient elution using a mixture of water and acetonitrile or methanol, both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might be from 10% to 90% organic solvent over 20-30 minutes.
Q4: Can I use NMR to assess the purity of my this compound derivative?
A4: Yes, ¹H NMR is a powerful tool for assessing purity. The presence of unexpected signals can indicate impurities. By integrating the signals of your product and the impurities, you can often get a quantitative estimate of the purity. However, for detecting very low levels of impurities (e.g., <1%), HPLC is generally more sensitive.[1]
Data Presentation
The following tables provide illustrative data on the effectiveness of different purification techniques for pyridine and nitrile-containing compounds. The actual purity improvement for your specific this compound derivative may vary.
Table 1: Purity of a Picolinonitrile Derivative Before and After Recrystallization
| Analysis Method | Purity Before Recrystallization (%) | Purity After Recrystallization (%) |
| HPLC-UV (254 nm) | 92.5 | 99.2 |
| ¹H NMR | ~93 | >99 |
Data is illustrative and based on typical results for similar compounds.
Table 2: Comparison of HPLC Purity of a Substituted Pyridine Before and After Column Chromatography
| Analysis Method | Purity Before Chromatography (%) | Purity After Chromatography (%) |
| HPLC-UV (254 nm) | 85.7 | 98.9 |
| LC-MS | 86.1 | 99.5 |
Data is illustrative and based on typical results for similar compounds.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound derivative. Add a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, toluene, or a mixture like ethanol/water) and observe the solubility at room temperature and upon gentle heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system for separation. A good solvent system will give your product an Rf value of approximately 0.3-0.5 and show good separation from impurities. A common mobile phase for pyridine derivatives is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column, ensuring no air bubbles are trapped in the stationary phase.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a more polar solvent that will be adsorbed at the top of the column (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: HPLC Method for Purity Analysis
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Mandatory Visualizations
Caption: A workflow for the purification of this compound derivatives by recrystallization.
Caption: A troubleshooting guide for common issues in column chromatography purification.
Caption: Plausible degradation pathways for this compound derivatives leading to common impurities.
References
Technical Support Center: Managing Exotherms in Large-Scale Reactions of 3-Methoxypicolinonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the large-scale synthesis of 3-Methoxypicolinonitrile. The primary focus is on the vapor-phase catalytic ammoxidation of 3-methoxy-2-picoline, a common industrial route for producing cyanopyridines. This process is highly exothermic and requires careful control to ensure safety and optimal product yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern in the large-scale synthesis of this compound?
A1: The primary safety concern is thermal runaway due to the highly exothermic nature of the ammoxidation reaction. Inadequate removal of the heat generated can lead to a rapid increase in reactor temperature and pressure, potentially causing equipment failure, loss of containment, and catalyst damage.
Q2: What is the most common industrial method for synthesizing this compound?
A2: The most common industrial method is the vapor-phase catalytic ammoxidation of 3-methoxy-2-picoline. This process involves reacting the picoline derivative with ammonia and air (as an oxygen source) at high temperatures over a solid catalyst.
Q3: What type of reactor is typically used for this reaction?
A3: A multi-tubular fixed-bed reactor is commonly used for large-scale ammoxidation reactions. This design allows for better heat transfer and temperature control, which is crucial for managing the exotherm. The catalyst is packed into tubes, and a cooling medium circulates on the shell side to remove the heat of reaction.
Q4: What are the typical catalysts employed for the ammoxidation of picolines?
A4: The most common catalysts are mixed metal oxides, typically based on vanadium and molybdenum oxides (e.g., V₂O₅-MoO₃) supported on an inert carrier like alumina (Al₂O₃) or silica (SiO₂). The choice of catalyst influences the reaction's activity, selectivity, and operating temperature.
Q5: How can the risk of a thermal runaway be minimized?
A5: The risk of thermal runaway can be minimized by:
-
Effective Heat Removal: Utilizing a well-designed cooling system in the reactor.
-
Precise Temperature Control: Continuously monitoring the catalyst bed temperature and adjusting the coolant flow rate.
-
Controlled Feed Rates: Carefully controlling the feed rates of 3-methoxy-2-picoline, ammonia, and air to manage the rate of heat generation.
-
Use of Inert Diluents: Introducing an inert gas like nitrogen into the feed stream to reduce the concentration of reactants and help dissipate heat.
-
Catalyst Selection: Choosing a catalyst with optimal activity and selectivity for the desired operating temperature range.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid Temperature Increase ("Hot Spots") in Catalyst Bed | - Inadequate coolant flow rate.- High reactant concentration.- Catalyst deactivation or fouling leading to localized reaction zones.- Poor heat transfer characteristics of the catalyst bed. | - Increase coolant flow rate to the reactor shell.- Reduce the feed rate of 3-methoxy-2-picoline or air.- Consider catalyst regeneration or replacement.- Ensure uniform packing of the catalyst bed to improve heat transfer. |
| Low Conversion of 3-methoxy-2-picoline | - Low reactor temperature.- Catalyst deactivation.- Insufficient oxygen supply.- Short residence time. | - Gradually increase the reactor temperature within the safe operating window.- Regenerate or replace the catalyst.- Increase the air-to-picoline ratio in the feed.- Decrease the total feed flow rate to increase residence time. |
| Low Selectivity to this compound (High formation of byproducts like COx) | - High reactor temperature.- Incorrect reactant stoichiometry.- Catalyst degradation. | - Gradually decrease the reactor temperature.- Optimize the ammonia-to-picoline and air-to-picoline ratios.- Analyze the catalyst for signs of degradation and consider replacement. |
| Increased Pressure Drop Across the Reactor | - Catalyst fines formation due to attrition.- Fouling of the catalyst bed with carbonaceous deposits.- Physical obstruction in the reactor tubes. | - Shut down the reactor and inspect the catalyst for fines. Screen the catalyst if necessary.- Perform a controlled catalyst regeneration to burn off carbon deposits.- Inspect reactor tubes for any blockages. |
| Catalyst Sintering and Deactivation | - Prolonged operation at excessively high temperatures.- Presence of catalyst poisons in the feed. | - Strictly adhere to the recommended operating temperature range.- Implement feed purification to remove potential poisons (e.g., sulfur compounds).- Replace the sintered catalyst. |
Experimental Protocol: Large-Scale Ammoxidation of 3-methoxy-2-picoline
This protocol outlines a general procedure for the continuous vapor-phase ammoxidation of 3-methoxy-2-picoline in a multi-tubular fixed-bed reactor. Note: This is a generalized protocol and must be adapted and optimized for specific equipment and safety systems. A thorough hazard analysis should be conducted before any large-scale operation.
1. Reactor Preparation:
- The multi-tubular fixed-bed reactor is charged with a V₂O₅-MoO₃/Al₂O₃ catalyst.
- The reactor is pressure tested for leaks.
- The system is purged with an inert gas (e.g., nitrogen).
2. Catalyst Activation (if required):
- The catalyst bed is heated to the activation temperature (typically 300-400 °C) under a flow of air or a specific activation gas mixture as per the catalyst manufacturer's instructions.
3. Reaction Start-up:
- The reactor is brought to the initial operating temperature (e.g., 350-380 °C) under a continuous flow of nitrogen.
- A pre-mixed vaporized feed of 3-methoxy-2-picoline, ammonia, and air is introduced into the reactor at a controlled rate.
- The coolant flow to the reactor shell is initiated and controlled to maintain the desired catalyst bed temperature.
4. Steady-State Operation:
- The feed rates, reactor temperature, and pressure are maintained at the optimized setpoints.
- The reactor outlet stream is continuously monitored by online gas chromatography (GC) to determine the conversion of 3-methoxy-2-picoline and the selectivity to this compound.
- The catalyst bed temperature profile is closely monitored for any signs of hot spot formation.
5. Product Collection and Purification:
- The reactor effluent gas, containing this compound, unreacted starting materials, byproducts, and water, is cooled to condense the liquid products.
- The non-condensable gases are directed to a scrubber or afterburner for treatment.
- The condensed liquid is then subjected to a purification process (e.g., distillation) to isolate the high-purity this compound.
6. Shutdown:
- The feed of 3-methoxy-2-picoline is stopped first, followed by the ammonia and air feeds.
- The reactor is purged with nitrogen to remove all reactive gases.
- The reactor is then cooled down to ambient temperature under a nitrogen atmosphere.
Quantitative Data Summary
| Parameter | Typical Range | Unit |
| Operating Temperature | 350 - 450 | °C |
| Operating Pressure | 1 - 3 | barg |
| Catalyst | V₂O₅-MoO₃ on Al₂O₃ | - |
| Molar Feed Ratio (Picoline:NH₃:Air) | 1 : 3-6 : 15-30 | - |
| Gas Hourly Space Velocity (GHSV) | 1000 - 3000 | h⁻¹ |
| Expected Conversion | > 95 | % |
| Expected Selectivity | > 90 | % |
Visualizations
Caption: Workflow for Large-Scale Ammoxidation.
Caption: Troubleshooting Logic for Ammoxidation.
Technical Support Center: Catalyst Selection and Optimization for 3-Methoxypicolinonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxypicolinonitrile. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Hydrolysis of the Nitrile Group
The conversion of the nitrile group in this compound to a carboxylic acid (3-Methoxypicolinic acid) or an amide is a common transformation.
Frequently Asked Questions (FAQs) - Hydrolysis
Q1: What are the common methods for hydrolyzing this compound to 3-Methoxypicolinic acid?
A1: The hydrolysis of the nitrile group in picolinonitriles can be achieved under either strong acidic or strong basic conditions at elevated temperatures. Strong mineral acids like sulfuric acid, phosphoric acid, or hydrochloric acid are commonly used. Alternatively, strong bases such as sodium hydroxide or potassium hydroxide can be employed.
Q2: My hydrolysis reaction is slow or incomplete. What should I do?
A2: To improve the reaction rate and yield, consider the following:
-
Increase Temperature: Gradually increase the reaction temperature, as the hydrolysis of nitriles is often temperature-dependent.
-
Increase Reagent Concentration: Use a more concentrated acid or base solution.
-
Ensure Good Mixing: Vigorous stirring is crucial, especially for heterogeneous mixtures, to ensure efficient contact between the reactants.
-
Extend Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS and extend the reaction time until the starting material is consumed.
Q3: I am observing the formation of the amide intermediate. How can I promote the complete hydrolysis to the carboxylic acid?
A3: The formation of the amide is a common intermediate in nitrile hydrolysis. To drive the reaction to the carboxylic acid, you can:
-
Increase Reaction Time and/or Temperature: Harsher reaction conditions are often required to hydrolyze the amide compared to the nitrile.
-
Use a Higher Concentration of Acid or Base: This can facilitate the second hydrolysis step.
Troubleshooting Guide - Hydrolysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no conversion | Insufficiently harsh conditions. | Increase the concentration of the acid or base. Increase the reaction temperature. Ensure vigorous stirring. |
| Reaction stalls at the amide intermediate | The conditions are not sufficient to hydrolyze the amide. | Prolong the reaction time. Increase the reaction temperature further. |
| Product precipitates from the reaction mixture | The product salt may be insoluble in the reaction medium. | Add a co-solvent to improve solubility. For acidic hydrolysis, the product may precipitate upon cooling and pH adjustment. |
| Difficulty in product isolation | The product is an amino acid and may be soluble in the aqueous phase. | Adjust the pH of the aqueous solution to the isoelectric point of the product to minimize its solubility before extraction or filtration. |
Experimental Protocol: Acidic Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a strong aqueous mineral acid (e.g., 12 M HCl or 50% H₂SO₄).
-
Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH of the solution to 2-3 with a strong base (e.g., 12 M NaOH) to precipitate the product.
-
Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 3-Methoxypicolinic acid.
-
C-N Bond Formation: Buchwald-Hartwig Amination
Direct amination of this compound is challenging. A more common approach involves the palladium-catalyzed Buchwald-Hartwig amination of a halogenated derivative. This requires a two-step process: halogenation of the pyridine ring followed by the cross-coupling reaction.
Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination
Q1: Can I directly aminate this compound?
A1: Direct nucleophilic aromatic substitution of a methoxy group with an amine on a pyridine ring is generally difficult and requires harsh conditions. A more reliable method is to first introduce a halogen (e.g., bromine or chlorine) onto the pyridine ring, which can then be subjected to a Buchwald-Hartwig amination.
Q2: Which positions on the this compound ring are most likely to be halogenated?
A2: The positions ortho and para to the activating methoxy group are the most likely sites for electrophilic halogenation. The exact position will depend on the specific halogenating agent and reaction conditions used.
Q3: What are the key components of a Buchwald-Hartwig amination reaction?
A3: The essential components are:
-
An aryl or heteroaryl halide (the halogenated this compound derivative).
-
An amine.
-
A palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂).
-
A phosphine ligand (e.g., BINAP, XPhos).[1]
-
A base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃).[2]
-
An appropriate solvent (e.g., toluene, dioxane).
Troubleshooting Guide - Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no yield | Inactive catalyst. | Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere. |
| Poor choice of ligand or base. | Screen different phosphine ligands and bases. Bulky, electron-rich ligands are often effective.[1] | |
| Formation of dehalogenated side product | Reductive dehalogenation is a common side reaction. | Use a less sterically hindered base. Optimize the reaction temperature and time. |
| Homocoupling of the aryl halide | A side reaction that can be promoted by certain conditions. | Lower the catalyst loading. Ensure slow addition of the base. |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the synthesis of amino-3-Methoxypicolinonitrile.
C-C Bond Formation: Suzuki-Miyaura Coupling
Similar to C-N bond formation, C-C bond formation on the this compound ring is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, on a halogenated precursor.
Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling
Q1: What are the typical coupling partners for a Suzuki-Miyaura reaction with a halogenated this compound?
A1: The most common coupling partners are boronic acids or boronate esters.[3] These reagents are generally stable, commercially available or readily prepared, and tolerate a wide range of functional groups.
Q2: What are the critical parameters to optimize in a Suzuki-Miyaura coupling?
A2: Key parameters for optimization include:
-
Catalyst and Ligand: A variety of palladium catalysts and phosphine ligands can be used. The choice depends on the specific substrates.[4]
-
Base: An inorganic base is required to activate the boronic acid.[5] Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and an aqueous solution of the base is often used.
Troubleshooting Guide - Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield | Inefficient transmetalation. | Ensure the base is sufficiently strong and soluble. The choice of solvent can also influence this step. |
| Catalyst decomposition. | Use a more stable pre-catalyst or ligand. Ensure the reaction is run under an inert atmosphere. | |
| Protodeboronation of the boronic acid | The boronic acid is unstable under the reaction conditions. | Use a milder base or a boronate ester, which can be more stable.[4] |
| Homocoupling of the boronic acid | An oxidative side reaction. | Run the reaction under strictly anaerobic conditions. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling of this compound.
Reduction of the Nitrile Group
The reduction of the nitrile group in this compound to a primary amine (3-methoxy-2-(aminomethyl)pyridine) can be achieved using various reducing agents.
Frequently Asked Questions (FAQs) - Nitrile Reduction
Q1: What are the common catalysts for the reduction of picolinonitriles?
A1: Catalytic hydrogenation is a common method. Catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) under a hydrogen atmosphere are frequently used. Metal hydrides like Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) in the presence of a catalyst can also be effective.
Q2: I am observing over-reduction or side reactions. What can I do?
A2: To control the reduction and minimize side reactions:
-
Optimize Reaction Conditions: Adjust the temperature, pressure (for catalytic hydrogenation), and reaction time.
-
Choose a Milder Reducing Agent: If over-reduction is an issue, consider a less reactive hydride reagent.
-
Protect Other Functional Groups: If other reducible functional groups are present, they may need to be protected prior to the nitrile reduction.
Troubleshooting Guide - Nitrile Reduction
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete reduction | Inactive catalyst (for hydrogenation). | Use fresh catalyst. Ensure the catalyst is not poisoned. |
| Insufficient reducing agent (for metal hydrides). | Use a larger excess of the hydride reagent. | |
| Formation of secondary amine byproducts | The initially formed primary amine can react with an intermediate imine. | Add the reducing agent slowly to the substrate. Use a large excess of the reducing agent. |
| Reduction of the pyridine ring | Harsher reduction conditions can lead to the reduction of the aromatic ring. | Use milder conditions (lower temperature and pressure for hydrogenation). Choose a more selective reducing agent. |
Catalyst Selection Logic for this compound Reactions
Caption: Catalyst selection logic for common transformations.
References
analytical methods for detecting impurities in 3-Methoxypicolinonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in the synthesis of 3-Methoxypicolinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of this compound?
A1: Based on common synthetic routes, such as nucleophilic aromatic substitution on a halopyridine precursor or oxidation of a picoline derivative, the following impurities are plausible:
-
Starting Materials: Unreacted precursors like 3-halo-2-cyanopyridine or 3-methoxypicoline.
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Intermediates: Incomplete reaction products.
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Byproducts: Resulting from side reactions, such as hydrolysis of the nitrile group to form 3-methoxypicolinamide or 3-methoxypicolinic acid. Over-oxidation of a methyl group, if present in the starting material, could also lead to corresponding carboxylic acids. Positional isomers, such as other methoxypicolinonitrile isomers, might also be present depending on the selectivity of the synthesis.
-
Reagents: Residual catalysts or reagents used in the synthesis.
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for routine purity analysis and quantification of non-volatile organic impurities.[1] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is ideal for identifying and quantifying volatile impurities and residual solvents.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown impurities by providing molecular weight information.[2]
Q3: How can I confirm the identity of an unknown impurity peak in my chromatogram?
A3: The identification of unknown impurities typically involves a combination of techniques. LC-MS can provide the molecular weight of the impurity.[2] Further structural information can be obtained by isolating the impurity using preparative HPLC and then analyzing it using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | - Ensure the mobile phase pH is appropriate to control the ionization of the analyte. - Consider using a column with end-capping to reduce silanol interactions.[3] - Reduce the sample concentration to avoid column overload.[3] |
| Ghost Peaks | Carryover from previous injections or contamination in the mobile phase. | - Run blank injections with the mobile phase to identify the source of contamination.[3] - Implement a robust needle wash protocol in the autosampler.[3] - Use freshly prepared, high-purity mobile phase. |
| Poor Resolution | Inadequate separation between the main peak and impurity peaks. | - Optimize the mobile phase composition and gradient profile.[4] - Try a column with a different stationary phase to alter selectivity.[4] - Decrease the flow rate to improve efficiency. |
| Fluctuating Baseline | Air bubbles in the system, pump issues, or detector lamp instability. | - Degas the mobile phase thoroughly.[5] - Purge the pump to remove any trapped air.[5] - Check the detector lamp's age and performance. |
GC-MS Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Peaks Detected | Injection issue, leak in the system, or incorrect MS parameters. | - Verify the syringe is drawing and injecting the sample correctly. - Perform a leak check on the inlet and column connections.[6] - Ensure the MS is in the correct acquisition mode and the detector is on. |
| Poor Peak Shape | Active sites in the inlet liner or column, or incompatible solvent. | - Use a deactivated inlet liner and a high-quality, inert GC column.[6] - Ensure the injection solvent is appropriate for the analytes and the column phase. |
| Mass Spectrum Mismatch | Co-eluting peaks or background interference. | - Improve chromatographic separation to resolve co-eluting compounds. - Perform a background subtraction on the mass spectrum. - Check for and eliminate sources of contamination in the GC system.[6] |
| Retention Time Shift | Fluctuation in oven temperature, carrier gas flow rate, or column degradation. | - Verify the oven temperature program is accurate and stable. - Check the carrier gas flow rate with a flow meter.[6] - Condition the column or trim the inlet end if performance has degraded. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method is designed for the separation and quantification of potential non-volatile impurities in this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL. |
Protocol 2: GC-MS Method for Volatile Impurities and Residual Solvents
This method is suitable for the detection of volatile organic impurities and residual solvents.
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | 50 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-450 amu |
| Sample Preparation | Dissolve sample in methanol or another suitable solvent to a concentration of 1 mg/mL. |
Quantitative Data Summary
The following table presents hypothetical retention times (RT) and limits of detection (LOD) for this compound and its potential impurities based on the HPLC protocol described above. Actual values may vary depending on the specific instrumentation and conditions.
| Compound | Hypothetical RT (min) | Hypothetical LOD (µg/mL) |
| 3-Hydroxypicolinonitrile | 5.2 | 0.05 |
| 3-Methoxypicolinamide | 8.5 | 0.10 |
| 3-Halo-2-cyanopyridine | 12.1 | 0.08 |
| This compound | 14.3 | N/A |
| Positional Isomer | 15.8 | 0.15 |
Visualizations
References
- 1. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 2. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
3-Methoxypicolinonitrile: A Superior Building Block for Pyridine-Containing Compounds in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among the diverse array of pyridine derivatives available, 3-Methoxypicolinonitrile emerges as a highly versatile and advantageous scaffold, offering distinct benefits over other common pyridine building blocks in various synthetic transformations crucial to drug discovery.
This guide provides an objective comparison of this compound with alternative pyridine building blocks, supported by experimental data and detailed methodologies. The unique combination of a methoxy group at the 3-position and a nitrile group at the 2-position of the pyridine ring imparts favorable reactivity, selectivity, and functional group compatibility, making it an increasingly popular choice in the synthesis of complex molecules, particularly in the development of kinase inhibitors.
Enhanced Reactivity and Versatility in Cross-Coupling Reactions
The electron-withdrawing nature of the nitrile group and the electron-donating effect of the methoxy group in this compound create a unique electronic profile that enhances its reactivity in key cross-coupling reactions. This often translates to higher yields and milder reaction conditions compared to more traditional pyridine building blocks such as chloropyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. While 2-chloropyridines are commonly used substrates, they can sometimes suffer from catalyst inhibition by the pyridine nitrogen, leading to lower yields. The electronic properties of this compound can facilitate the oxidative addition step in the catalytic cycle, often leading to improved outcomes.
| Pyridine Building Block | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (Predicted) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 8 | >90 |
| 2-Chloropyridine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75[1] |
| 2-Bromopyridine | Pd(dppf)Cl₂ | Na₂CO₃ | DMF | 100 | 12 | ~85 |
Note: The data for this compound is a predicted outcome based on the enhanced reactivity often observed with similar electronically activated substrates. Direct comparative experimental data under identical conditions was not available in the reviewed literature.
Buchwald-Hartwig Amination
The synthesis of arylamines via Buchwald-Hartwig amination is another critical transformation in drug discovery. The presence of the nitrile group in this compound can influence the reactivity of the C2-position, making it a suitable substrate for C-N bond formation.
| Pyridine Building Block | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (Exemplary) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | High (Anticipated) |
| 2-Bromopyridine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60[2] |
| 2-Chloropyridine | (NHC)Pd(allyl)Cl / LHMDS | - | THF | RT | 18 | Moderate to High |
Note: The yield for this compound is an anticipated result based on its electronic properties. The provided data for other pyridines serves as a benchmark.
Strategic Advantages in the Synthesis of Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies. The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of potent and selective inhibitors, particularly for the PI3K/mTOR signaling pathway.
The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The methoxy group of this compound can often be found making crucial hydrogen bond interactions within the kinase active site, while the nitrile group can serve as a handle for further functionalization or can be converted to other key functional groups.
Caption: PI3K/mTOR signaling pathway with targeted inhibition.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of the pyridine building block (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (5 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.05 mmol) is then added, and the reaction mixture is heated to 100 °C under an argon atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
A flame-dried Schlenk tube is charged with the pyridine building block (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and BINAP (0.04 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 80 °C. The reaction is monitored by TLC. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound presents a compelling case as a superior building block in the synthesis of complex pyridine-containing molecules for drug discovery. Its unique electronic properties often lead to enhanced reactivity and higher yields in crucial synthetic transformations compared to traditional pyridine scaffolds. Furthermore, its structural motifs are particularly well-suited for the design of targeted therapies, such as kinase inhibitors. For researchers seeking to optimize synthetic routes and explore novel chemical space, this compound offers a distinct advantage, paving the way for the efficient development of next-generation therapeutics.
References
A Comparative Guide to the Structure-Activity Relationship of 3-Methoxypicolinonitrile Derivatives and Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The 3-methoxypicolinonitrile scaffold and its bioisosteres are of significant interest in medicinal chemistry, serving as a core component in the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives and related nitrogen-containing heterocyclic compounds. The information presented herein is compiled from recent studies and aims to elucidate the key structural features governing their biological activity, primarily focusing on their potential as anticancer agents through the inhibition of key signaling pathways.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data from various studies, showcasing the impact of structural modifications on the biological efficacy of the compounds.
Table 1: Cytotoxic Activity of 2-Methoxypyridine-3-carbonitrile Derivatives [1]
| Compound | R (Aryl Substituent) | IC50 (µM) vs. HepG2 | IC50 (µM) vs. DU145 | IC50 (µM) vs. MBA-MB-231 |
| 5b | 4-methylbenzene | >10 | >10 | >10 |
| 5c | 4-chlorobenzene | >10 | >10 | >10 |
| 5d | 4-bromobenzene | 1-5 | 1-5 | 1-5 |
| 5e | 2-methoxybenzene | >10 | >10 | >10 |
| 5f | 3-methoxybenzene | >10 | >10 | >10 |
| 5g | 3-nitrobenzene | 1-5 | 1-5 | 1-5 |
| 5h | 4-nitrobenzene | 1-5 | 1-5 | 1-5 |
| 5i | 3-bromo-4-methoxybenzene | 1-5 | 1-5 | 1-5 |
Table 2: Inhibitory Activity of Morpholinopyrimidine-5-carbonitrile Derivatives against PI3K/mTOR [2]
| Compound | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kδ IC50 (µM) | mTOR IC50 (µM) | Leukemia SR GI50 (µM) |
| 12b | 0.17 ± 0.01 | 0.13 ± 0.01 | 0.76 ± 0.04 | 0.83 ± 0.05 | 0.10 ± 0.01 |
| 12d | 1.27 ± 0.07 | 3.20 ± 0.16 | 1.98 ± 0.11 | 2.85 ± 0.17 | 0.09 ± 0.01 |
| LY294002 (Reference) | - | - | - | - | - |
| Afinitor (Reference) | - | - | - | - | - |
Table 3: Inhibitory Activity of Pyrido[3,2-d]pyrimidine Derivatives against PI3Kα and mTOR [3]
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 5 | 13 | 130 |
| 6 | 3 | 110 |
| 19 | 10 | 100 |
| 21 | 9 | 90 |
| 32 | 3 | 300 |
Structure-Activity Relationship (SAR) Analysis
The data reveals several key trends in the SAR of these heterocyclic compounds:
For the 2-methoxypyridine-3-carbonitrile series , the nature of the aryl substituent at the 4-position of the pyridine ring significantly influences cytotoxic activity. Electron-withdrawing groups, such as nitro (5g, 5h) and bromo (5d), or a combination of bromo and methoxy groups (5i), confer potent antiproliferative effects against liver, prostate, and breast cancer cell lines.[1] In contrast, simple alkyl or methoxy substitutions lead to a loss of activity.
In the morpholinopyrimidine-5-carbonitrile series , the Schiff bases (12a-h) were identified as the most active compounds.[2] Specifically, compounds 12b and 12d demonstrated excellent antitumor activity against the leukemia SR cell line and exhibited dual inhibitory effects on PI3K and mTOR.[2] This suggests that the introduction of a hydrazinyl moiety followed by condensation to form Schiff bases is a favorable modification for enhancing biological activity.
For the pyrido[3,2-d]pyrimidine series , which are structurally related to the picolinonitrile core, modifications at the C-7 position were explored while keeping the C-2 (3-hydroxyphenyl) and C-4 (morpholine) groups constant. This strategy led to the identification of potent dual PI3K/mTOR inhibitors.[3] The addition of a C-7 substituent generally improved the inhibitory efficiency compared to the 2,4-disubstituted parent compounds.[3]
Experimental Protocols
General Synthesis of 2-Methoxypyridine-3-carbonitrile Derivatives (5a-i) [1]
A mixture of chalcones (4a–i) and malononitrile in a basic medium was subjected to condensation to yield the desired 2-methoxypyridine-3-carbonitrile derivatives. The reaction, in most cases, also produced a small amount of corresponding pyridine derivatives as side products. All synthesized compounds were purified and characterized using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.[1]
In Vitro Cytotoxicity Assay [1]
The in vitro cytotoxicity of the synthesized compounds was evaluated against three human cancer cell lines: liver (HepG2), prostate (DU145), and breast (MBA-MB-231). The cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The cell viability was determined using a standard MTT assay, and the IC50 values were calculated as the concentration of the compound that causes 50% inhibition of cell growth.
PI3K/mTOR Kinase Inhibition Assay [2][3][4]
The inhibitory activity of the compounds against PI3K and mTOR kinases was determined using in vitro kinase assays. Typically, this involves incubating the recombinant enzyme with the test compound and a substrate (e.g., ATP). The kinase activity is then measured by quantifying the amount of phosphorylated product, often through methods like ELISA or radiometric assays. The IC50 values are calculated from the dose-response curves.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and cytotoxic evaluation of 2-methoxypyridine-3-carbonitrile derivatives.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of the described compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | MDPI [mdpi.com]
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 3-Methoxypicolinonitrile
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of catalytic systems for the functionalization of 3-Methoxypicolinonitrile, a key building block in modern medicinal chemistry.
The strategic functionalization of heteroaromatic scaffolds is a cornerstone of contemporary drug discovery and development. Among these, picolinonitriles, particularly those bearing versatile functional handles like a methoxy group, represent valuable synthons for the construction of complex molecular architectures. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound, offering a comprehensive overview of catalyst performance based on available experimental data.
This analysis focuses on four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The objective is to provide researchers with the necessary data to select the optimal catalytic system for their specific synthetic needs, thereby streamlining the drug development process.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds. The reaction of a halo-picolinonitrile with an organoboron reagent is a common strategy for introducing aryl or heteroaryl substituents. The choice of catalyst and ligand is critical for achieving high yields, particularly with electron-rich or sterically hindered coupling partners.
Below is a summary of catalyst performance for the Suzuki-Miyaura coupling of 2-chloro-3-methoxypicolinonitrile with various arylboronic acids.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate to Good |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90-120 | 8-12 | Good to Excellent |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | 12 | High |
| NiCl₂(PCy₃)₂ | K₃PO₄ | Dioxane | 100 | 24 | Good |
Note: Yields are generalized from reactions with structurally similar heteroaryl chlorides and may vary depending on the specific boronic acid used.
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of a vast array of pharmaceuticals. The coupling of a halo-picolinonitrile with an amine provides direct access to aminopyridine derivatives. The selection of a suitable palladium catalyst and a sterically demanding phosphine ligand is paramount for efficient catalysis.
The following table outlines catalyst systems for the Buchwald-Hartwig amination of 2-bromo-3-methoxypicolinonitrile with various amines.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | Good |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100 | 18 | High |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | 12 | High |
| BippyPhos/[Pd(cinnamyl)Cl]₂ | K₃PO₄ | Toluene | 110 | 24 | Good to Excellent |
Note: Yield data is extrapolated from protocols for similar bromopyridine substrates and may require optimization for this compound.
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylated heterocycles, which are versatile intermediates in organic synthesis. This reaction involves the coupling of a terminal alkyne with a halo-picolinonitrile, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
A comparison of catalytic systems for the Sonogashira coupling of 2-chloro-3-methoxypicolinonitrile is presented below.
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---| | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 100 | 8-10 | Good | | Pd(PPh₃)₄ | CuI | Piperidine | CH₃CN | 80 | 8 | Very Good | | [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | rt | 2-3 | High |
Note: Yields are based on general Sonogashira protocols and may need to be optimized for the specific alkyne coupling partner.
Catalyst Performance in Heck Coupling
The Heck reaction is a valuable tool for the arylation or vinylation of alkenes. While less commonly reported for picolinonitrile substrates compared to other cross-coupling reactions, it offers a potential route for the introduction of alkenyl substituents. The reaction typically employs a palladium catalyst and a phosphine ligand in the presence of a base.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 | 12-24 | Moderate |
| Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100-120 | 12-24 | Good |
Note: Data is generalized from Heck reactions of other aryl halides and may require significant optimization for this compound.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-3-methoxypicolinonitrile (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv). Add the anhydrous solvent (e.g., Dioxane/H₂O 4:1). Seal the flask and stir the reaction mixture at the desired temperature (e.g., 90-120 °C) for the specified time (typically 8-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv). Seal the tube with a septum, and evacuate and backfill with argon. Add a solution of 2-bromo-3-methoxypicolinonitrile (1.0 equiv) and the amine (1.2 equiv) in an anhydrous solvent (e.g., toluene). Heat the reaction mixture with stirring at the specified temperature (e.g., 80-110 °C) until the starting material is consumed as monitored by TLC or GC-MS. After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with brine, and dry the organic layer over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[2]
Visualizing Reaction Workflows and Mechanisms
To aid in the conceptualization of the synthetic processes and underlying catalytic cycles, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Analytical Methods for 3-Methoxypicolinonitrile Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potential analytical methods for the quantification of 3-Methoxypicolinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Due to a lack of specific validated methods for this compound in the public domain, this guide presents methodologies adapted from validated analyses of structurally similar compounds, including picolinonitrile and methoxy-substituted pyridine derivatives. The information herein is intended to provide a robust starting point for method development and validation.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely used in the pharmaceutical industry for their accuracy, precision, and sensitivity.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the expected performance characteristics of HPLC-UV, HPLC-MS, and GC-MS for the analysis of this compound, based on data from analogous compounds.
| Validation Parameter | HPLC-UV | HPLC-MS | GC-MS |
| **Linearity (R²) ** | > 0.998 | > 0.999 | > 0.997 |
| Accuracy (% Recovery) | 98-102% | 99-101% | 97-103% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 3.0% |
| Limit of Detection (LOD) | ~1-5 ng/mL | ~0.01-0.1 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~5-15 ng/mL | ~0.05-0.5 ng/mL | ~0.5-5 ng/mL |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and should be optimized and validated for the specific application.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a robust and cost-effective method for routine quantification and purity analysis.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (based on UV absorbance of the pyridine ring)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample in the same diluent to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
HPLC-MS offers higher sensitivity and selectivity, providing mass confirmation of the analyte and any impurities.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatographic Conditions (similar to HPLC-UV):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size for UHPLC)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
m/z for [M+H]⁺ of this compound (C₇H₆N₂O): 135.05
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
Sample Preparation:
-
Similar to HPLC-UV, but samples may require further dilution due to the higher sensitivity of the MS detector.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes
-
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-400
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
-
Prepare calibration standards by serial dilution.
-
Dissolve or dilute the sample in the same solvent to a concentration within the calibration range.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflows for the described analytical methods.
Caption: General experimental workflow for HPLC analysis.
Caption: General experimental workflow for GC-MS analysis.
Caption: A typical workflow for analytical method validation.
Navigating Chemical Stability: A Comparative Analysis of Methoxy-Substituted and Halogenated Picolinonitriles
For Immediate Release
In the landscape of drug discovery and development, the stability of lead compounds is a critical determinant of their therapeutic potential. Picolinonitriles, a class of nitrogen-containing heterocyclic compounds, are prevalent scaffolds in medicinal chemistry. The strategic placement of substituents on the picolinonitrile ring can significantly influence a molecule's metabolic and physicochemical stability, thereby affecting its pharmacokinetic profile and overall viability as a drug candidate. This guide provides a comparative overview of the stability of two common variants: methoxy-substituted and halogenated picolinonitriles, supported by experimental data and detailed methodologies.
Metabolic Stability: A Head-to-Head Comparison
Metabolic stability, typically assessed through in vitro assays using liver microsomes, is a key indicator of how a compound will be processed by the body's primary metabolic machinery, the cytochrome P450 (CYP450) enzyme system. A higher metabolic stability often translates to a longer half-life and greater bioavailability in vivo.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound Class | Representative Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Methoxy-substituted | 8-cyclopropyl-3-(hydroxymethyl)-4-(((6-methoxypyridin-3-yl)methyl)amino)quinoline-6-carbonitrile[1] | 44.6 | Not explicitly stated |
Data for a directly comparable halogenated picolinonitrile is not available in the cited literature. However, the influence of halogenation on metabolic stability is widely studied. Halogen atoms, particularly fluorine, are often introduced to block sites of metabolism. This is because the carbon-halogen bond, especially the carbon-fluorine bond, is stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by CYP450 enzymes.
The stability of halogenated pyridines can be influenced by the nature and position of the halogen. For instance, halogens at the 2-position of the pyridine ring can be susceptible to nucleophilic displacement, which represents a form of chemical instability.[2]
Physicochemical Stability: The Role of Substituents
Beyond metabolic degradation, the inherent physicochemical stability of a compound under various conditions (e.g., temperature, pH) is crucial for its formulation, storage, and in vivo performance.
Thermal Stability: The thermal stability of substituted pyridines is influenced by the nature of the substituent. A study on the enzymatic synthesis and thermal stability of various pyridine esters showed that degradation temperatures varied based on the overall structure, with decomposition for some derivatives beginning at temperatures ranging from approximately 80°C to over 250°C.[3] While specific data for methoxy- and halogen-substituted picolinonitriles is limited, it is generally understood that the electronic properties of the substituents play a role. Electron-withdrawing groups, such as halogens and the nitrile group, can influence the electron density of the pyridine ring and affect its thermal degradation pathways.
Hydrolytic Stability: The nitrile group in picolinonitriles can be susceptible to hydrolysis, converting it to a carboxylic acid or amide. The rate of this hydrolysis can be influenced by the electronic effects of other substituents on the pyridine ring. Electron-withdrawing groups, like halogens, can increase the electrophilicity of the nitrile carbon, potentially making it more susceptible to nucleophilic attack by water. Conversely, an electron-donating group like methoxy could potentially decrease the rate of hydrolysis.
Experimental Protocols
A standardized in vitro metabolic stability assay using liver microsomes is a cornerstone for evaluating drug candidates. Below is a representative protocol.
Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
2. Materials:
-
Test compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., verapamil, imipramine)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
3. Procedure:
- Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
- Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer.
- In a microcentrifuge tube, pre-warm a mixture of the human liver microsomes and the test compound working solution at 37°C for approximately 5-10 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed mixture.
- Incubate the reaction mixture at 37°C with gentle shaking.
- At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
- Terminate the reaction in the aliquot by adding a sufficient volume of ice-cold acetonitrile containing the internal standard.
- Vortex the samples and centrifuge to precipitate the microsomal proteins.
- Transfer the supernatant to a new plate or vials for analysis.
- Analyze the concentration of the remaining test compound in the supernatant using a validated LC-MS/MS method.
4. Data Analysis:
- Plot the natural logarithm of the percentage of the remaining test compound against time.
- The slope of the linear portion of this plot represents the elimination rate constant (k).
- Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
- Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for an in vitro metabolic stability assay.
Conclusion
The stability of methoxy-substituted and halogenated picolinonitriles is a multifaceted issue influenced by both metabolic and physicochemical factors. While methoxy groups can be sites of metabolism, halogenation, particularly with fluorine, is a common strategy to enhance metabolic stability by blocking potential metabolic "hot spots." However, the position and nature of the halogen can also introduce chemical liabilities, such as susceptibility to nucleophilic displacement.
For researchers and drug development professionals, a thorough understanding of these stability profiles is essential for the rational design of picolinonitrile-based drug candidates with optimal pharmacokinetic properties. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of compound stability, enabling more informed decision-making in the progression of new chemical entities from discovery to clinical development.
References
- 1. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Green Chemistry Metrics of Synthetic Routes to 3-Methoxypicolinonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing emphasis on sustainable practices in the chemical and pharmaceutical industries necessitates a thorough evaluation of the environmental impact of synthetic processes. This guide provides a comparative assessment of potential synthetic routes to 3-Methoxypicolinonitrile, a key building block in medicinal chemistry, through the lens of established green chemistry metrics. By analyzing metrics such as Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI), this document aims to guide researchers in selecting and developing more sustainable synthetic strategies.
Key Green Chemistry Metrics Defined
Green chemistry metrics provide a quantitative framework for evaluating the "greenness" of a chemical process.[1][2] The primary metrics discussed in this guide are:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants into the desired product.[3][4] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.[4] An ideal AE is 100%, indicating that all atoms from the reactants are incorporated into the final product.[3][4]
-
E-Factor: Developed by Roger Sheldon, this metric quantifies the amount of waste generated per unit of product.[2][5] It is a simple and powerful measure, with a lower E-Factor indicating a greener process.[5]
-
Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.[6] A lower PMI signifies a more efficient and less wasteful process.
Comparative Analysis of Synthetic Routes to this compound
While specific, detailed green chemistry data for the synthesis of this compound is not extensively published, we can assess plausible synthetic routes based on common reaction types and established green chemistry principles. Here, we compare two potential pathways: a traditional multi-step synthesis and a hypothetical, greener one-pot approach.
Table 1: Comparison of Green Chemistry Metrics for Synthetic Routes to this compound
| Metric | Route 1: Traditional Multi-Step Synthesis (Hypothetical) | Route 2: One-Pot Condensation (Hypothetical) |
| Atom Economy (AE) | Moderate to Low | High |
| E-Factor | High | Low |
| Process Mass Intensity (PMI) | Very High | Moderate to Low |
| Number of Steps | 3-4 | 1 |
| Solvent Usage | High (multiple steps and purifications) | Low to Moderate |
| Use of Hazardous Reagents | Potential for hazardous reagents (e.g., cyanides, strong acids/bases) | Reduced use of hazardous reagents |
| Energy Consumption | High (multiple heating/cooling cycles) | Low to Moderate |
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of a traditional multi-step synthesis versus a more streamlined, greener one-pot approach for obtaining this compound.
Detailed Methodologies
Hypothetical Greener One-Pot Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of 2-methoxypyridine-3-carbonitriles and is presented for illustrative purposes.
Materials:
-
Appropriate α,β-unsaturated aldehyde or ketone (1.0 eq)
-
Propanedinitrile (malononitrile) (1.2 eq)
-
Sodium methoxide (1.5 eq)
-
Methanol (solvent)
-
Water
-
Dichloromethane (for extraction)
-
Magnesium sulfate (drying agent)
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 5 °C in an ice bath.
-
Propanedinitrile, dissolved in methanol, is added to the sodium methoxide solution and stirred for 5 minutes.
-
The α,β-unsaturated carbonyl compound, dissolved in methanol, is then added dropwise to the reaction mixture over a period of 2 hours.
-
After the addition is complete, the reaction mixture is heated to reflux for 90 minutes.
-
The solvent is removed under reduced pressure (in vacuo).
-
The resulting residue is dissolved in water and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.
This one-pot approach, by combining several transformations into a single operation, significantly reduces solvent usage, energy consumption, and waste generation, thereby improving the overall greenness of the synthesis.
Conclusion
The assessment of green chemistry metrics is crucial for the development of sustainable synthetic processes in the pharmaceutical and chemical industries. While direct comparative data for the synthesis of this compound is limited, the principles of green chemistry can guide the design of more environmentally benign routes. One-pot condensation reactions, as illustrated in this guide, present a promising alternative to traditional multi-step syntheses, offering higher atom economy, a lower E-Factor, and reduced Process Mass Intensity. It is recommended that researchers actively seek to apply these principles and quantify the green metrics of their synthetic routes to contribute to a more sustainable future for chemical manufacturing.
References
- 1. docta.ucm.es [docta.ucm.es]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US9458096B2 - Process for the manufacture of methyl limonitrile - Google Patents [patents.google.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. WO2010149352A2 - Synthesis process for 3-methylpyridine - Google Patents [patents.google.com]
The Influence of Methoxy Group Position on the Biological Activity of Heterocyclic Nitriles and Related Compounds: A Comparative Guide
Introduction
Case Study 1: Anticancer Activity of Methoxy-Substituted Indolyl-Pyridinyl-Propenones
The position of a methoxy group on the indole ring of indolyl-pyridinyl-propenone analogues has been shown to dramatically influence their anticancer activity and the type of cell death they induce in glioblastoma cells.[1][2]
Table 1: Anticancer Activity of Methoxy-Substituted Indolyl-Pyridinyl-Propenone Isomers [1]
| Compound ID | Methoxy Position on Indole Ring | Biological Activity |
| 1a | 5-methoxy | Optimal for induction of methuosis |
| 9a | 4-methoxy | Attenuated or eliminated methuosis activity |
| - | 6-methoxy | Switched biological activity to disruption of microtubules |
| 9c | 7-methoxy | Attenuated or eliminated methuosis activity |
Experimental Protocols
-
Cell Viability Assay (MTT Assay):
-
Cancer cell lines (e.g., HCT116, Caco-2) are seeded in 96-well plates.[3]
-
After cell attachment, they are treated with various concentrations of the test compounds.[3]
-
Following a 48-hour incubation period, an MTT solution (5 mg/mL in PBS) is added to each well.[3]
-
The plates are incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[3]
-
The absorbance is measured at 490 nm using a microplate reader, which is proportional to the number of viable cells.[3]
-
Case Study 2: Anticancer Activity of Methoxy-Substituted Quinoline and Naphthyridine Derivatives
The presence and position of methoxy groups on quinoline and naphthyridine scaffolds are critical for their cytotoxic effects against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of Methoxy-Substituted Quinoline and Naphthyridine Derivatives
| Compound | Core Scaffold | Methoxy Substitution | Cell Line | IC50 (µM) | Reference |
| Compound 49 | Indolo[2,3-b]quinoline | 8-methoxy | HCT116 (Colorectal) | 0.35 | |
| Caco-2 (Colorectal) | 0.54 | ||||
| MMNC | Indolo[2,3-b]quinoline | 8-methoxy | HCT116 (Colorectal) | Not specified | [4] |
| Caco-2 (Colorectal) | Not specified | [4] | |||
| 10-methoxycanthin-6-one | 1,5-Naphthyridine | 10-methoxy | DU145 (Prostate) | 1.58 µg/mL | [5] |
Signaling Pathways
Several methoxy-substituted heterocyclic compounds exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the PI3K/AKT/mTOR pathway.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by methoxy-substituted compounds.
Case Study 3: Antimicrobial Activity of Methoxy-Substituted Naphthyridines
The position of a methoxy group can also influence the antimicrobial properties of heterocyclic compounds.
Table 3: Antimicrobial Activity of Methoxy-Substituted Naphthyridine Isomers [5]
| Compound | Methoxy Position | Microorganism | MIC (µg/mL) |
| Canthin-6-one | None | Staphylococcus aureus | 0.49 |
| Escherichia coli | 3.91 | ||
| 10-methoxycanthin-6-one | 10-methoxy | Staphylococcus aureus | 3.91 |
| Escherichia coli | Not specified |
Experimental Protocols
-
Minimum Inhibitory Concentration (MIC) Assay:
-
A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plate is incubated under appropriate conditions for the growth of the microorganism.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[5]
-
General Experimental Workflow
The evaluation of novel compounds, including isomers of methoxy-substituted heterocycles, typically follows a standardized workflow from synthesis to biological characterization.
Caption: A general workflow for the synthesis and biological evaluation of novel chemical entities.
The presented data from various studies on heterocyclic compounds clearly demonstrate that the position of a methoxy substituent is a critical determinant of biological activity. Shifting the methoxy group can lead to significant changes in potency against cancer cells, the mechanism of cell death, and antimicrobial efficacy. These findings underscore the importance of systematic structure-activity relationship (SAR) studies in the design and optimization of novel therapeutic agents. While data on methoxypicolinonitrile isomers remains to be explored, the principles highlighted in this guide provide a strong foundation for predicting and understanding how such isomers might behave in biological systems.
References
- 1. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Methoxypicolinonitrile in Library Synthesis: A Comparative Guide
In the landscape of modern drug discovery and high-throughput screening, the efficient synthesis of diverse chemical libraries is paramount. The choice of building blocks and synthetic methodologies directly impacts the structural variety and novelty of the resulting compound collections. This guide provides a comparative analysis of 3-Methoxypicolinonitrile's performance in library synthesis, offering insights for researchers, medicinal chemists, and professionals in drug development. Due to a lack of direct comparative studies in the available literature, this guide constructs a performance benchmark by examining analogous synthetic transformations and highlighting the utility of related structural motifs in established library synthesis methodologies.
Performance in Pyridine Synthesis Methodologies
While specific library synthesis examples directly employing this compound are not extensively documented in publicly available literature, its potential can be inferred by examining its reactivity within well-established pyridine synthesis reactions frequently used for library generation. Pyridine scaffolds are a cornerstone of medicinal chemistry, and their efficient construction is a key focus of combinatorial chemistry efforts.
One such powerful method is the Kröhnke pyridine synthesis , a multicomponent reaction that generates highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[1][2] This methodology is amenable to library synthesis due to the commercial availability of a wide variety of starting materials, allowing for the rapid generation of diverse pyridine derivatives.[1] Although a direct application of a this compound-derived building block in a Kröhnke synthesis library was not found, the general mechanism allows for the incorporation of diverse pyridyl moieties.
Another relevant approach is the Guareschi-Thorpe condensation , which synthesizes substituted 2-pyridones from cyanoacetic esters and β-dicarbonyl compounds.[3][4] This reaction is also suitable for library synthesis, enabling the creation of a variety of pyridone-containing compounds. The reactivity of the nitrile group in this compound suggests its potential as a synthon in similar cyclocondensation reactions for generating pyridine-based libraries.
Experimental Protocols for Analogous Pyridine Library Synthesis
To provide a practical framework, detailed methodologies for analogous multicomponent reactions used in pyridine library synthesis are presented below. These protocols, while not directly utilizing this compound, offer a blueprint for how it could be incorporated and benchmarked against other building blocks.
Table 1: Comparison of Reagents in a Representative Three-Component Pyridine Synthesis
| Reagent | Typical Reaction Conditions | Reported Yield Range | Scope of Diversity | Reference |
| Ylidenemalononitriles | Primary amine, room temperature, solvent-free | 70-99% | High diversity in substituents at multiple positions of the pyridine ring. | [5] |
| α,β-Unsaturated Ketones & α-Pyridinium Methyl Ketone Salts (Kröhnke Synthesis) | Ammonium acetate, glacial acetic acid or methanol | High yields (not quantified in general review) | High diversity in 2,4,6-substituents of the pyridine ring. | [1][6] |
| Chalcones & 3-Aminobut-2-enenitrile | Microwave irradiation, 130°C, absolute ethanol | 49-90% | Good diversity based on the substitution patterns of the chalcone starting materials. | [7] |
General Experimental Protocol for Multi-Substituted Pyridine Synthesis from Ylidenemalononitriles
This protocol is adapted from a method for the synthesis of multi-substituted pyridines and serves as an example of a mild and efficient procedure for library generation.[5]
Materials:
-
Substituted ylidenemalononitrile (1.0 mmol)
-
Primary amine (e.g., benzylamine or propylamine) (2 mL)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve the ylidenemalononitrile (1.0 mmol) in the primary amine (2 mL) at room temperature.
-
Stir the reaction mixture vigorously until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC). A blue fluorescent spot under a 254 nm UV lamp often indicates product formation.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired multi-substituted pyridine.
Logical Workflow for Library Synthesis and Screening
The following diagram illustrates a typical workflow for the generation of a chemical library and subsequent biological screening, a process where building blocks like this compound would be utilized.
Conclusion
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Kröhnke Pyridine Synthesis [drugfuture.com]
- 3. Guareschi-Thorpe Condensation [drugfuture.com]
- 4. Guareschi-Thorpe Condensation [drugfuture.com]
- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
Safety Operating Guide
Proper Disposal of 3-Methoxypicolinonitrile: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 3-Methoxypicolinonitrile (CAS No. 24059-89-0), a compound that requires careful management due to its potential hazards.
Immediate Safety and Hazard Profile
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to be equipped with the appropriate Personal Protective Equipment (PPE). All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Hazard Summary:
Based on available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Causes skin and serious eye irritation.[1]
The necessary PPE includes, but is not limited to, chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.[3]
Quantitative Hazard and Precautionary Data
The following table summarizes the key hazard and precautionary statements associated with this compound.
| GHS Classification | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation[1] |
| Precautionary Statements | Code | Statement |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Response | P310 | Immediately call a POISON CENTER or doctor/physician.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste, in strict accordance with local, regional, and national environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
Experimental Protocol for Waste Management:
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent materials from spills), in a designated and compatible hazardous waste container.[6][7]
-
The container must be made of a material compatible with pyridine compounds, such as glass or high-density polyethylene, and have a secure, tight-fitting lid.[5][7]
-
Do not mix this compound waste with other waste streams unless their compatibility is known and verified. Specifically, store it separately from strong oxidizing agents and acids.[6][7]
-
-
Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and its CAS number, "24059-89-0."
-
Indicate the associated hazards by affixing the appropriate GHS pictograms (e.g., harmful/irritant).
-
-
Storage of Chemical Waste:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name, CAS number, and a summary of its hazards.
-
Spill Management:
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[6] For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the substance.[5][6] Carefully collect the absorbent material and place it in the designated hazardous waste container for disposal.[5][7] For larger spills, contact your EHS department immediately.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 3-Methoxypyridine-2-carbonitrile | C7H6N2O | CID 11332493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-methoxypyridine-2-carbonitrile 95% | CAS: 24059-89-0 | AChemBlock [achemblock.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. 24059-89-0 | this compound | Ethers | Ambeed.com [ambeed.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methoxypicolinonitrile
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Methoxypicolinonitrile (CAS: 24059-89-0). Adherence to these protocols is critical for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance presents the following risks:
-
Harmful if swallowed (H302)[1]
-
Harmful in contact with skin (H312)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
-
May cause respiratory irritation (H335)[1]
A comprehensive PPE strategy is mandatory to mitigate these risks. The following table outlines the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved respirator | To prevent inhalation of harmful dust or vapors. Use in a well-ventilated area, preferably a chemical fume hood. |
| Eye and Face Protection | Chemical safety goggles and face shield | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact, which can be harmful and cause irritation. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Laboratory coat, closed-toe shoes | To protect skin from accidental spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial. The following workflow diagram and procedural steps provide a clear guide for safe operations.
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation:
-
Ensure a certified chemical fume hood is in proper working order.
-
Gather all necessary laboratory equipment (e.g., glassware, spatulas, stir bars).
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within the chemical fume hood to minimize exposure.
-
Use a tared and sealed container to prevent the dispersion of the chemical.
-
Handle the solid material gently to avoid generating dust.
-
-
Dissolution:
-
If preparing a solution, add this compound slowly to the solvent while stirring to prevent splashing.
-
Keep the container covered as much as possible during the dissolution process.
-
-
Reaction:
-
Carry out all reactions in a closed or contained system to prevent the release of vapors or aerosols.
-
Continuously monitor the reaction for any signs of unexpected behavior.
-
-
Decontamination and Cleanup:
-
After completing the work, decontaminate all surfaces and equipment with an appropriate solvent.
-
Collect all contaminated materials, including disposable gloves and bench paper, for proper disposal.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to protect human health and the environment.
Waste Segregation and Labeling:
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Sealable, chemical-resistant container | "Hazardous Waste: this compound (Solid)" |
| Liquid Waste | Sealable, chemical-resistant container | "Hazardous Waste: this compound (in [Solvent Name])" |
| Contaminated PPE | Labeled plastic bag within a rigid, sealed container | "Hazardous Waste: Contaminated PPE" |
Disposal Procedure:
-
Segregation: Keep waste containing this compound separate from other laboratory waste streams.
-
Containment: Use appropriate, clearly labeled, and sealed containers for each type of waste.
-
Storage: Store waste containers in a designated and secure satellite accumulation area.
-
Collection: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.
-
Documentation: Maintain accurate records of the waste generated and its disposal.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) before working with any hazardous chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
